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  • Product: 9H-Carbazole-9-propanol
  • CAS: 54060-74-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 9H-carbazole-9-propanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction 9H-carbazole-9-propanol, more systematically named 3-(9H-carbazol-9-yl)propan-1-ol, is a heterocyclic organic compound that has garnered intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-carbazole-9-propanol, more systematically named 3-(9H-carbazol-9-yl)propan-1-ol, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a carbazole moiety linked to a propanol chain, provides a versatile scaffold for the synthesis of more complex molecules with potential pharmacological activities. The carbazole core is a well-known pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the physical and chemical properties of 3-(9H-carbazol-9-yl)propan-1-ol, detailed methodologies for its synthesis and characterization, and insights into its potential applications.

Physicochemical Properties

A comprehensive compilation of the physical and chemical properties of 3-(9H-carbazol-9-yl)propan-1-ol is presented below. It is important to note that while some data is available for the specific compound, other properties are inferred from closely related carbazole derivatives and the parent 9H-carbazole molecule.

Table 1: Physical and Chemical Properties of 3-(9H-carbazol-9-yl)propan-1-ol and Related Compounds

PropertyValue for 3-(9H-carbazol-9-yl)propan-1-olValue for Related CompoundsSource
Molecular Formula C₁₅H₁₅NO-[1]
Molecular Weight 225.29 g/mol -[1]
Appearance White crystalline solid-[1]
Melting Point Not explicitly reported. Expected to be a solid at room temperature.9H-Carbazole-9-ethanol: 78-82 °C[2]
Boiling Point Not available9-Propyl-9H-carbazole: 164-167 °C at 3-4 Torr
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and chloroform.9H-Carbazole is soluble in propane.[3][4]
Crystal Structure Monoclinic-[1]
pKa The N-H of the parent carbazole has a pKa in the mid-teens.-[5]

Synthesis of 3-(9H-carbazol-9-yl)propan-1-ol

The synthesis of 3-(9H-carbazol-9-yl)propan-1-ol is typically achieved through the N-alkylation of carbazole. This reaction involves the deprotonation of the nitrogen atom of the carbazole ring followed by nucleophilic substitution with a suitable three-carbon electrophile.

Experimental Protocol: N-Alkylation of Carbazole

This protocol is adapted from the established synthesis of 3-(9H-carbazol-9-yl)propan-1-ol.[6]

Materials:

  • 9H-Carbazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry Tetrahydrofuran (THF)

  • 3-Bromo-1-propanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Deprotonation: To the flask, add 9H-carbazole and dry THF. While stirring under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). The mixture is then stirred at room temperature for 1 hour to ensure complete deprotonation of the carbazole nitrogen.

  • Alkylation: A solution of 3-bromo-1-propanol in dry THF is added dropwise to the reaction mixture through the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow addition of water. The organic solvent (THF) is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in ethyl acetate and washed successively with water and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Chromatography: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-(9H-carbazol-9-yl)propan-1-ol as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Carbazole 9H-Carbazole NaH_THF NaH in dry THF (Deprotonation) Carbazole->NaH_THF Carbazole_Anion Carbazole Anion NaH_THF->Carbazole_Anion Bromo_Propanol 3-Bromo-1-propanol (Alkylation) Carbazole_Anion->Bromo_Propanol Reaction_Mixture Reaction Mixture Bromo_Propanol->Reaction_Mixture Quenching Quenching (Water) Reaction_Mixture->Quenching Workup Work-up & Extraction (Ethyl Acetate) Quenching->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography (Hexane/Ethyl Acetate) Crude_Product->Purification Final_Product Pure 3-(9H-carbazol-9-yl)propan-1-ol Purification->Final_Product

Caption: Synthesis workflow for 3-(9H-carbazol-9-yl)propan-1-ol.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring and the aliphatic protons of the propanol side chain.

  • Aromatic Region (δ 7.0-8.5 ppm): The eight protons on the carbazole ring will appear as a series of multiplets. The protons adjacent to the nitrogen (at positions 4, 5) and those at positions 1, 8 are typically shifted downfield compared to the protons at positions 2, 3, 6, and 7.

  • Aliphatic Region (δ 1.5-4.5 ppm):

    • A triplet corresponding to the two protons of the methylene group attached to the nitrogen (-N-CH₂-).

    • A multiplet (likely a quintet or sextet) for the two protons of the central methylene group (-CH₂-CH₂-CH₂-).

    • A triplet for the two protons of the methylene group attached to the hydroxyl group (-CH₂-OH).

    • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Region (δ 100-150 ppm): At least six distinct signals are expected for the twelve carbon atoms of the carbazole ring due to symmetry. The carbons directly attached to the nitrogen (C4a, C4b) and the quaternary carbons (C8a, C9a) will have characteristic chemical shifts.

  • Aliphatic Region (δ 20-70 ppm): Three signals corresponding to the three methylene carbons of the propanol side chain. The carbon attached to the nitrogen (-N-CH₂-) and the carbon attached to the oxygen (-CH₂-OH) will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[7]

  • C-H Stretch (Aromatic): Multiple sharp peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple peaks in the range of 2850-3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band around 1330-1250 cm⁻¹.

  • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 225, corresponding to the molecular weight of C₁₅H₁₅NO.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the propanol side chain or parts of it, as well as fragmentation of the carbazole ring.

Chemical Properties and Reactivity

The chemical reactivity of 3-(9H-carbazol-9-yl)propan-1-ol is primarily dictated by the carbazole nucleus and the primary alcohol functional group.

Reactivity of the Carbazole Moiety
  • Electrophilic Aromatic Substitution: The carbazole ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The positions 3, 6, 1, and 8 are the most susceptible to electrophilic attack.[8]

  • N-Alkylation/Arylation: While the nitrogen is already alkylated, further reactions at this position are generally not feasible under standard conditions.

  • Oxidation: The carbazole nucleus can be oxidized to form carbazole-containing polymers, which often exhibit interesting electronic and optical properties.[9]

Reactivity of the Hydroxyl Group

The primary alcohol functional group can undergo a variety of common organic transformations:

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.

  • Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis.

  • Halogenation: The hydroxyl group can be replaced by a halogen using appropriate reagents (e.g., SOCl₂, PBr₃).

Potential Applications in Drug Development

Carbazole and its derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities.[10] While specific biological studies on 3-(9H-carbazol-9-yl)propan-1-ol are limited, its structural features suggest potential for further investigation and derivatization.

The propanol side chain provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity, solubility, and pharmacokinetic properties of the parent carbazole scaffold. This makes 3-(9H-carbazol-9-yl)propan-1-ol a valuable building block for the synthesis of novel drug candidates.

Conclusion

3-(9H-carbazol-9-yl)propan-1-ol is a versatile carbazole derivative with a well-established synthetic route. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a detailed experimental protocol for its synthesis, and an outline of its spectroscopic characterization. The reactivity of both the carbazole nucleus and the propanol side chain offers numerous possibilities for further chemical transformations, highlighting its potential as a key intermediate in the development of new materials and pharmacologically active compounds. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • G. Cirpan, A. "Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years." Polymers (Basel), 12(10), 2238 (2020). [Link]

  • A. A. Al-Amiery, et al. "Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents." PLoS One, 17(1), e0262226 (2022). [Link]

  • PTC Organics, Inc. "PTC N-Alkylation of Carbazole Derivative." N.p., n.d. Web. [Link]

  • M. R. Reddy, et al. "Site-selective C−H functionalization of carbazoles." Org. Lett., 20(18), 5864-5868 (2018). [Link]

  • Not available.
  • Not available.
  • Not available.
  • S. K. Sharma, et al. "CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES." International Journal of Research in Pharmacy and Chemistry, 10(4), 629-640 (2020). [Link]

  • N. Haridharan, V. Ramkumar, and R. Dhamodharan. "3-(9H-Carbazol-9-yl)propan-1-ol." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180 (2011). [Link]

  • I. M. A. Al-Maa, et al. "Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane." Journal of Chemical & Engineering Data, 56(3), 639-644 (2011). [Link]

  • Not available.
  • Doc Brown's Chemistry. "Infrared spectrum of propan-1-ol." N.p., n.d. Web. [Link]

  • N. Haridharan, V. Ramkumar, and R. Dhamodharan. "3-(9H-Carbazol-9-yl)propan-1-ol." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180 (2011). [Link]

Sources

Exploratory

The Electronic and Hole-Transporting Dynamics of 9H-Carbazole-9-Propanol: A Technical Whitepaper

Executive Summary The rapid evolution of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—demands hole-transporting materials (HTMs) that offer high charge mobility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—demands hole-transporting materials (HTMs) that offer high charge mobility, deep highest occupied molecular orbital (HOMO) levels, and robust thermal stability. 9H-carbazole-9-propanol (CAS: 54060-74-1) has emerged as a critical molecular building block in this domain[1]. By combining the electron-rich, rigid biphenylamine core of carbazole with a versatile N-propanol appendage, this molecule provides a highly tunable platform for synthesizing advanced HTMs. This whitepaper dissects the electronic properties, charge-transport mechanisms, and self-validating experimental protocols associated with 9H-carbazole-9-propanol and its derivatives.

Molecular Architecture & Electronic Causality

The efficacy of 9H-carbazole-9-propanol as a hole-transporting entity is rooted in its bipartite molecular structure, where each component serves a distinct mechanistic purpose:

  • The Carbazole Core (The Charge Engine): Carbazole is a fully conjugated, nitrogen-containing tricyclic system. The lone pair of electrons on the nitrogen atom participates in the aromatic π -system, creating an electron-rich environment[2]. This high electron density facilitates facile oxidation (hole injection) and stabilizes the resulting radical cations (holes) during charge transport. The rigid planar structure promotes strong intermolecular π−π stacking, which is a prerequisite for efficient charge hopping[3].

  • The N-Propanol Appendage (Morphology & Reactivity): Unmodified carbazole suffers from poor solubility and high crystallinity, leading to severe phase segregation in thin films. The N-propanol chain disrupts excessive crystallization, enabling the formation of smooth, amorphous thin films via solution processing[3]. Furthermore, the terminal hydroxyl (-OH) group acts as a reactive handle. It allows for esterification, etherification, or cross-linking reactions, enabling the covalent attachment of the carbazole moiety to polymer backbones or the formation of solvent-resistant networks[4].

Optoelectronic Profiling & Energy Level Alignment

In device architectures, the energy level alignment between the HTM, the active layer (e.g., perovskite or emissive layer), and the anode dictates the efficiency of hole extraction and electron blocking.

HOMO/LUMO Characteristics

Derivatives of 9H-carbazole-9-propanol typically exhibit deep HOMO levels ranging from −5.10 eV to −5.40 eV[5]. This deep HOMO is highly desirable because it closely matches the valence band of standard perovskite materials (e.g., MAPbI 3​ at −5.4 eV), minimizing the energy barrier for hole extraction and maximizing the open-circuit voltage ( Voc​ ) of the device[6].

Simultaneously, the Lowest Unoccupied Molecular Orbital (LUMO) sits relatively high (around −2.3 eV). This shallow LUMO creates a massive energy barrier for electrons, effectively blocking electron leakage from the active layer to the anode, thereby reducing non-radiative recombination[7].

Quantitative Data Summary

The following table benchmarks the optoelectronic properties of carbazole-based HTMs against the industry standard, Spiro-OMeTAD.

Material ClassHOMO (eV)LUMO (eV)Optical Bandgap ( Eg​ , eV)Hole Mobility ( μh​ , cm 2 V −1 s −1 )
9H-Carbazole-9-Propanol Derivatives -5.15 to -5.35-2.30 to -2.502.75 - 2.95 10−4 to 10−3
Spiro-OMeTAD (Reference) -5.22-2.053.17 ∼10−4
Poly(N-alkylcarbazole)s -5.30 to -5.50-2.40 to -2.602.90 - 3.10 10−3 to 10−2

Data synthesized from electrochemical and optical characterizations of carbazole-based HTMs[3][5][6].

Hole-Transport Mechanisms & Kinetics

Charge transport in 9H-carbazole-9-propanol films occurs via a hopping mechanism described by the Marcus theory of electron transfer. Holes (radical cations) hop between adjacent, electronically coupled carbazole cores. The efficiency of this process depends on two factors:

  • Electronic Coupling (Transfer Integral): Maximized by the π−π stacking of the planar carbazole rings.

  • Reorganization Energy: Carbazole exhibits low internal reorganization energy because its rigid structure undergoes minimal geometric distortion upon oxidation (transitioning from a neutral state to a radical cation)[8].

G Anode ITO Anode (-4.7 eV) HTL Carbazole HTL HOMO: -5.2 eV LUMO: -2.3 eV Anode->HTL Hole Extraction Perovskite Active Layer Valence Band: -5.4 eV HTL->Perovskite Hole Transfer ETL ETL (TiO2) Cond. Band: -4.0 eV Perovskite->ETL Electron Transfer

Energy level alignment and charge transport pathways in a standard optoelectronic device.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the characterization of 9H-carbazole-9-propanol must rely on self-validating systems. Below are the definitive protocols for evaluating its electronic and hole-transporting properties.

Protocol 1: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Causality: UV-Vis spectroscopy only provides the optical bandgap. To determine absolute energy levels relative to the vacuum level, electrochemical oxidation/reduction must be measured.

  • Preparation: Dissolve the carbazole derivative in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Internal Calibration (Critical Step): Add a trace amount of Ferrocene (Fc). The Fc/Fc + redox couple serves as an absolute internal standard (assumed to be −4.8 eV vs. vacuum). This validates the reference electrode's stability[5][9].

  • Measurement: Sweep the potential from 0 V to 1.5 V at a scan rate of 50 mV/s.

  • Calculation: Calculate the HOMO level using the onset oxidation potential ( Eoxonset​ ):

    EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV [9].
Protocol 2: Space-Charge-Limited Current (SCLC) Mobility Measurement

Causality: Field-effect mobility (from OFETs) measures charge transport parallel to the substrate. Optoelectronic devices require charge transport perpendicular to the substrate. SCLC isolates this vertical hole mobility[5].

  • Device Fabrication: Fabricate a "hole-only" device with the architecture: ITO / PEDOT:PSS / Carbazole HTM / Au.

    • Validation: The use of high-work-function gold (Au) prevents electron injection from the top contact, ensuring only holes traverse the device.

  • Film Deposition: Spin-coat the 9H-carbazole-9-propanol derivative from a chlorobenzene solution (typically 20 mg/mL) at 3000 rpm for 30 s. Anneal at 100∘ C to remove residual solvent.

  • J-V Sweeping: Measure the dark current density-voltage (J-V) characteristics from 0 V to 5 V.

  • Data Extraction: Fit the quadratic region of the J-V curve to the Mott-Gurney equation:

    J=89​εr​ε0​μh​L3V2​

    (Where J is current density, εr​ is relative permittivity, ε0​ is vacuum permittivity, μh​ is hole mobility, V is effective voltage, and L is film thickness).

Workflow Step1 Substrate Preparation (ITO/PEDOT:PSS) Step2 HTM Spin-Coating (Carbazole Derivative) Step1->Step2 Step3 Thermal Annealing (Morphology Control) Step2->Step3 Step4 Electrode Deposition (Au via Evaporation) Step3->Step4 Step5 J-V Characterization (SCLC Model Fitting) Step4->Step5

Step-by-step workflow for Space-Charge-Limited Current (SCLC) device fabrication and validation.

Applications in Advanced Optoelectronics

The unique properties of 9H-carbazole-9-propanol have cemented its utility in two primary fields:

  • Perovskite Solar Cells (PSCs): Carbazole-based HTMs are heavily researched as low-cost, high-stability alternatives to Spiro-OMeTAD. The deep HOMO levels of carbazole derivatives align perfectly with triple-cation perovskites, yielding Power Conversion Efficiencies (PCEs) exceeding 18-20% while demonstrating superior thermal stability[6][10][11].

  • Organic Light-Emitting Diodes (OLEDs): Due to their high triplet energy levels ( ∼2.7−2.8 eV) and excellent hole-transporting capabilities, carbazole derivatives act as highly efficient host materials for green and blue phosphorescent OLEDs, preventing triplet exciton quenching[12].

Conclusion

9H-carbazole-9-propanol is far more than a simple organic intermediate; it is a foundational architecture for next-generation hole-transporting materials. Its rigid, electron-rich core guarantees deep HOMO levels and rapid charge hopping, while the N-propanol chain provides the necessary morphological control and chemical reactivity required for solution-processed device fabrication. By adhering to rigorous, self-validating characterization protocols like SCLC and internally calibrated CV, researchers can continue to tune this molecule to push the boundaries of organic photovoltaic and emissive technologies.

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Foundational

Photophysical Characterization of 9H-Carbazole-9-Propanol: A Technical Guide to UV-Vis and Fluorescence Spectroscopy

Executive Summary 9H-carbazole-9-propanol (also known as 9-(3-hydroxypropyl)carbazole) is a highly versatile building block utilized in the development of organic light-emitting diodes (OLEDs), photorefractive polymers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9H-carbazole-9-propanol (also known as 9-(3-hydroxypropyl)carbazole) is a highly versatile building block utilized in the development of organic light-emitting diodes (OLEDs), photorefractive polymers, and fluorescent biological probes. By functionalizing the carbazole nitrogen with a propanol chain, chemists achieve enhanced solubility and provide a reactive hydroxyl handle for further bioconjugation or polymerization. Crucially, this N-alkylation occurs without perturbing the highly conjugated, electron-rich dibenzopyrrole core, preserving the molecule's exceptional photophysical signature. This whitepaper provides an in-depth analysis of its UV-Vis absorption and fluorescence emission spectra, detailing the mechanistic causality behind its electronic transitions and establishing a self-validating protocol for accurate spectroscopic characterization.

Electronic Transitions and UV-Vis Absorption

The absorption spectrum of 9H-carbazole-9-propanol is fundamentally dictated by the π→π∗ transitions of the rigid carbazole chromophore. Because the propanol group is electronically isolated from the aromatic π -system, the molecule's absorption profile closely mirrors that of other N-alkylcarbazoles, exhibiting two primary transition bands in the near-UV region.

According to Platt’s nomenclature, these transitions are defined as:

  • The 1La​ Transition ( S0​→S2​ ): Occurring at approximately 293–295 nm , this band represents the strongest absorption feature. It possesses a high oscillator strength and molar absorptivity ( ϵ≈1.5−2.0×104 M−1cm−1 ). The transition dipole moment for the 1La​ state is oriented parallel to the short axis of the molecule (along the N-alkyl bond).

  • The 1Lb​ Transition ( S0​→S1​ ): Appearing as a weaker, highly structured set of vibronic bands at ~330 nm and ~344 nm . This transition is partially symmetry-forbidden, resulting in a significantly lower oscillator strength. Its transition dipole is oriented along the long axis of the carbazole core.

Because the ground state of the carbazole core is relatively non-polar, the absorption spectrum exhibits minimal solvatochromism (solvent-dependent shifting), making it highly stable across different microenvironments. For foundational spectral data on N-alkylated carbazoles, refer to the [1].

Fluorescence Emission Dynamics

Upon excitation into either the S1​ or S2​ states, 9H-carbazole-9-propanol exhibits rapid photophysical relaxation. The causality of its emission behavior is governed by Kasha's Rule [2]. Even if the molecule is excited at the high-energy 1La​ band (295 nm), it undergoes ultrafast internal conversion (IC) to the lowest vibrational level of the S1​ state. Consequently, fluorescence emission occurs exclusively from this S1​ state ( 1Lb​→S0​ ).

The resulting emission spectrum is highly structured, falling in the near-UV to blue region with characteristic vibronic maxima at approximately 355 nm and 370 nm . The disruption of intermolecular hydrogen bonding—achieved by substituting the native carbazole N-H group with the propanol chain—prevents aggregation-induced quenching. This structural choice ensures a high monomeric fluorescence quantum yield ( ΦF​≈0.35−0.40 in deaerated solvents), making it an optimal candidate for sensitive optical assays.

Jablonski S0 Ground State (S0) S1 Excited State (S1) 1Lb Transition S0->S1 UV Abs (~330, 344 nm) S2 Higher Excited State (S2) 1La Transition S0->S2 UV Abs (~293 nm) S1->S0 Fluorescence (~355, 370 nm) S2->S1 Internal Conversion (IC) Ultrafast

Photophysical pathway of 9H-carbazole-9-propanol illustrating absorption and emission.

Quantitative Data Summary

The following table synthesizes the expected photophysical parameters for 9H-carbazole-9-propanol in a standard non-polar to moderately polar solvent (e.g., ethanol or cyclohexane) [3].

ParameterWavelength (nm)Transition AssignmentMolar Absorptivity ( ϵ ) / Quantum Yield ( ΦF​ )
Primary Absorption Max ~293 - 295 nm S0​→S2​ ( 1La​ ) ∼18,000 M−1cm−1
Secondary Absorption ~330 nm, ~344 nm S0​→S1​ ( 1Lb​ ) ∼3,500 M−1cm−1
Fluorescence Emission ~355 nm, ~370 nm S1​→S0​ ( 1Lb​ ) ΦF​≈0.35
Stokes Shift ~11 nm (from 344 nm) S0​↔S1​ gapN/A

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible spectroscopic data, the following methodology incorporates built-in validation checks to prevent common photophysical artifacts.

Step 1: Solvent Selection and Baseline Correction

  • Action: Dissolve the compound in a spectroscopic-grade solvent (e.g., ethanol or cyclohexane). Record a baseline using the pure solvent.

  • Causality: Spectroscopic-grade solvents are stripped of trace fluorescent impurities. Baseline correction subtracts solvent scattering (Raman peaks) and intrinsic solvent absorbance, ensuring the resulting signal is purely from the carbazole derivative.

Step 2: Concentration Optimization and UV-Vis Measurement

  • Action: Prepare a dilute solution (typically 1–10 µM). Scan the absorption from 200 nm to 400 nm using a 1 cm path-length quartz cuvette.

  • Validation Check: Ensure the Optical Density (OD) at the chosen excitation wavelength ( λex​ ) is strictly < 0.1 .

  • Causality: Maintaining an absorbance below 0.1 is a critical self-validating step. It prevents the Primary Inner Filter Effect (attenuation of the excitation beam as it passes through the sample) and the Secondary Inner Filter Effect (reabsorption of emitted photons by unexcited molecules), thereby maintaining a linear relationship between fluorophore concentration and emission intensity.

Step 3: Fluorescence Emission Measurement

  • Action: Excite the sample at 295 nm (targeting the 1La​ band). Scan the emission from 340 nm to 500 nm.

  • Causality: Exciting at 295 nm maximizes photon absorption due to its high molar absorptivity, yielding a robust emission signal with a high signal-to-noise ratio. Due to rapid internal conversion, the emission profile will remain identical to excitation at 330 nm, but with greater intensity.

Workflow Step1 1. Sample Preparation Dissolve in Spec-Grade Solvent (Target: 1-10 µM) Step2 2. Baseline Correction Record pure solvent blank Step1->Step2 Step3 3. UV-Vis Absorption Scan 200-400 nm Verify Abs < 0.1 at λ_ex Step2->Step3 Step3->Step1 If Abs > 0.1 (Dilute to avoid IFE) Step4 4. Fluorescence Emission Excite at 295 nm or 330 nm Scan 340-500 nm Step3->Step4 Step5 5. Data Processing Calculate Stokes Shift & Quantum Yield Step4->Step5

Self-validating spectroscopic workflow for N-alkylcarbazole characterization.

References

  • NIST Chemistry WebBook Title: 9H-Carbazole, 9-ethyl- (Proxy for N-alkylcarbazole UV/Visible spectrum) Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

  • Optical and Photophysical Properties of Indolocarbazole Derivatives Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Exploratory

A Guide to the Solid-State Architecture of 9H-Carbazole-9-Propanol for Pharmaceutical Scientists

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Data This guide provides a comprehensive technical overview of the crystal structure of 9H-carbazole-9-propanol, a key heterocyclic compound with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction Data

This guide provides a comprehensive technical overview of the crystal structure of 9H-carbazole-9-propanol, a key heterocyclic compound with significant potential in drug development. By delving into its three-dimensional architecture, we can unlock insights into its physicochemical properties, which are critical for its application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's solid-state characteristics.

Introduction: The Significance of Carbazole Scaffolds in Drug Design

Carbazole and its derivatives are a well-established class of heterocyclic aromatic compounds that form the core of numerous natural products and synthetic drugs.[1][2] Their rigid, planar tricyclic structure provides an excellent scaffold for developing molecules with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3] The functionalization of the carbazole nucleus, particularly at the 9-position, allows for the modulation of its electronic and steric properties, thereby fine-tuning its interaction with biological targets. 9H-carbazole-9-propanol, with its terminal hydroxyl group, serves as a versatile intermediate for the synthesis of more complex carbazole derivatives.[4] Understanding its precise three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships.

Experimental Methodology: Unveiling the Molecular Architecture

The determination of the crystal structure of 9H-carbazole-9-propanol was achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides atomic-level resolution of the molecule's arrangement in the solid state.

Synthesis and Crystallization

The synthesis of 9H-carbazole-9-propanol was carried out via the N-alkylation of carbazole.[4] In a typical procedure, carbazole is deprotonated using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF). The resulting carbazolide anion is then reacted with 3-bromo-1-propanol to yield the desired product.[4]

Synthesis Carbazole Carbazole Carbazolide Carbazolide Anion Carbazole->Carbazolide + NaH - H₂ NaH Sodium Hydride (NaH) in dry THF Product 9H-Carbazole-9-propanol Carbazolide->Product + 3-Bromo-1-propanol - NaBr BromoPropanol 3-Bromo-1-propanol XRay_Workflow cluster_exp Experimental cluster_comp Computational Crystal Single Crystal Selection Mounting Crystal Mounting Crystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for single-crystal X-ray structure determination.

Results: The Crystal and Molecular Structure of 9H-Carbazole-9-Propanol

The single-crystal X-ray diffraction analysis of 9H-carbazole-9-propanol revealed its detailed three-dimensional structure and intermolecular interactions.

Crystallographic Data

The key crystallographic parameters for 9H-carbazole-9-propanol are summarized in the table below. [4]

Parameter Value
Chemical Formula C₁₅H₁₅NO
Formula Weight 225.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.2930 (6)
b (Å) 12.5935 (16)
c (Å) 17.954 (2)
β (°) 97.778 (6)
Volume (ų) 1185.8 (3)
Z 4
Temperature (K) 298
Radiation Mo Kα (λ = 0.71073 Å)
R-factor (R₁) 0.055
Weighted R-factor (wR₂) 0.142

| Goodness-of-fit (S) | 0.97 |

Molecular Structure and Conformation

The molecule consists of a carbazole core and a propanol side chain attached to the nitrogen atom. [4]The tricyclic carbazole system is nearly planar, with a very small dihedral angle of 2.25 (2)° between the two outer benzene rings. [4][5]The propanol side chain adopts a gauche conformation, with a C-C-C-O torsion angle of -60.5 (2)°. [4][5]This conformation is a key feature influencing the overall shape of the molecule and its packing in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The crystal packing of 9H-carbazole-9-propanol is primarily governed by hydrogen bonding. [4]The hydroxyl group of the propanol side chain acts as a hydrogen bond donor, forming O-H···O hydrogen bonds with the oxygen atom of a neighboring molecule. [4]This interaction links the molecules into chains that propagate along the a-axis of the unit cell. [4]The oxygen-bonded hydrogen atom was found to be disordered over two sites with equal occupancy. [4][5]

HydrogenBonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 O1 O1-H O1_prime O1' O1->O1_prime O-H···O Hydrogen Bond

Caption: Schematic of the intermolecular O-H···O hydrogen bonding.

Interpretation and Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction provides valuable insights for drug development professionals.

  • Solid-State Stability and Polymorphism: The well-defined hydrogen bonding network contributes to the stability of the crystal lattice. Understanding these interactions is crucial for predicting and controlling polymorphism, which can significantly impact the solubility, bioavailability, and stability of a drug substance.

  • Structure-Based Drug Design: The precise atomic coordinates of 9H-carbazole-9-propanol can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations. This allows for the rational design of new derivatives with improved binding affinity and selectivity for specific biological targets.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can aid in the selection of appropriate excipients and the development of stable pharmaceutical formulations. The hydrophilicity of the propanol chain, for instance, will influence the molecule's solubility characteristics.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and X-ray diffraction data of 9H-carbazole-9-propanol. The determination of its solid-state architecture through single-crystal X-ray diffraction has revealed a nearly planar carbazole core, a gauche conformation of the propanol side chain, and a crystal packing dominated by intermolecular O-H···O hydrogen bonds. This structural information is of fundamental importance for understanding the physicochemical properties of this versatile building block and for guiding the rational design and development of novel carbazole-based therapeutic agents.

References

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2010). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o180. [Link]

  • Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Emary, T. I., & Albayati, M. R. (2015). Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o937–o938. [Link]

  • Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Emary, T. I., & Albayati, M. R. (2015). Crystal structure of 3-(9H-carbazol-9-yl)- N0-[(E)-4-chlorobenzylidene]propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 12), o937-o938. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • El-Emary, T. I. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 132-139. [Link]

  • Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Emary, T. I., & Albayati, M. R. (2015). Crystal structure of 3-(9H-carbazol-9-yl)-N′-[(E)-4-chlorobenzylidene]propanohydrazide. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 289657, 9-Propyl-9H-carbazole. [Link]

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2010). 3-(9H-Carbazol-9-yl)propan-1-ol. PubMed. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • Nojima, S., et al. (2010). Crystallization and preliminary X-ray diffraction studies of a ferredoxin reductase component of carbazole 1,9a-dioxygenase from Novosphingobium sp. KA1. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 634-636. [Link]

  • University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(23), 12708. [Link]

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. (2010). 3-(9H-Carbazol-9-yl)propan-1-ol. ResearchGate. [Link]

  • National Institute of Standards and Technology. 9H-Carbazole, 9-phenyl-. NIST Chemistry WebBook. [Link]

  • Li, Y., et al. (2021). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 523–527. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 154964132, 9-propanoyl-9H-carbazole-3-carbaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6854, Carbazole. [Link]

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Foundational

Pharmacodynamics and Assay Methodologies of 9H-Carbazole-9-propanol: A Technical Whitepaper

Executive Summary 9H-Carbazole-9-propanol (CAS: 54060-74-1), chemically designated as 3-(9H-carbazol-9-yl)propan-1-ol, is a highly versatile functionalized building block in medicinal chemistry. Characterized by its plan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9H-Carbazole-9-propanol (CAS: 54060-74-1), chemically designated as 3-(9H-carbazol-9-yl)propan-1-ol, is a highly versatile functionalized building block in medicinal chemistry. Characterized by its planar, aromatic tricyclic carbazole core and a flexible propanol side chain, this compound and its derivatives exhibit profound biological activities, most notably as antimicrobial agents and potent anticancer pharmacophores.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical pharmacology. We will dissect the precise mechanisms of action—specifically DNA intercalation and topoisomerase inhibition—and provide field-proven, self-validating biological assay protocols designed to accurately quantify these interactions without artifactual interference.

Core Mechanisms of Action

The biological efficacy of 9H-carbazole-9-propanol (9H-CP) is fundamentally driven by the structural geometry of the carbazole scaffold. The planar tricyclic system allows the molecule to slip between adjacent base pairs of the DNA double helix, a process known as intercalation 1.

DNA Intercalation and Topoisomerase Inhibition

Once intercalated, the carbazole moiety distorts the local DNA architecture. This structural perturbation directly interferes with the function of DNA Topoisomerase I and II (Topo I/II)—essential enzymes responsible for relieving torsional stress during DNA replication and transcription. By stabilizing the transient Topo-DNA cleavage complex, carbazole derivatives prevent the re-ligation of DNA strands, leading to a lethal accumulation of single- and double-strand breaks 2.

Apoptotic Pathway Activation

The accumulation of DNA lesions triggers cellular checkpoints (such as p53 activation), which subsequently initiate the intrinsic apoptotic pathway. Furthermore, modern pharmacological profiling reveals that 9H-CP derivatives can modulate upstream signaling cascades, including the Wnt, ErbB, and MAPK pathways, effectively arresting the cell cycle and inducing programmed cell death in rapidly dividing cells 3.

MOA CP 9H-Carbazole-9-propanol DNA DNA Intercalation CP->DNA Topo Topoisomerase I/II Inhibition CP->Topo Wnt Wnt/ErbB Signaling Modulation CP->Wnt DSB DNA Double-Strand Breaks DNA->DSB Topo->DSB Apo Intrinsic Apoptosis (Caspase-3/9) DSB->Apo Wnt->Apo

Figure 1: Molecular mechanism of 9H-carbazole-9-propanol inducing apoptosis via DNA damage.

Self-Validating Experimental Workflows

To ensure scientific integrity, biological assays must be designed with internal controls that validate the causality of the observed results. Below are the optimized protocols for evaluating 9H-CP.

Assay 1: Topoisomerase I/II Relaxation Inhibition Assay

This assay visualizes the ability of 9H-CP to prevent Topo I/II from relaxing supercoiled plasmid DNA.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 9H-CP in anhydrous DMSO. Causality: The final DMSO concentration in the reaction buffer must be kept strictly below 1%. Higher concentrations of organic solvents will induce conformational changes in the Topoisomerase enzyme, yielding false-positive inhibition.

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBR322 plasmid DNA, 1 Unit of recombinant human Topoisomerase I, and varying concentrations of 9H-CP in a Tris-HCl reaction buffer.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic activity.

  • Reaction Termination (Critical Step): Add 1% SDS and 50 µg/mL Proteinase K, then incubate at 37°C for an additional 30 minutes. Causality: SDS denatures the enzyme, while Proteinase K actively digests the Topo-DNA covalent complexes. If this digestion step is omitted, the bulky protein-DNA complexes will artificially retard DNA migration during electrophoresis, mimicking the banding pattern of supercoiled DNA and ruining the assay's trustworthiness.

  • Electrophoresis: Resolve the samples on a 1% agarose gel. Causality: The gel must be run without ethidium bromide (EtBr) in the matrix. Because EtBr is a strong intercalator, its presence during the run will compete with 9H-CP for DNA binding sites, skewing the topological readout. Post-stain the gel with EtBr only after the run is complete.

  • Densitometric Analysis: Quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA to calculate the IC50.

Workflow S1 1. Compound Preparation (9H-CP in DMSO) S2 2. Supercoiled pBR322 DNA + Topo I/II Enzyme S1->S2 S3 3. Incubation (37°C, 30 min) S2->S3 S4 4. Reaction Termination (SDS/Proteinase K) S3->S4 S5 5. Agarose Gel Electrophoresis (Post-stain EtBr) S4->S5 S6 6. Densitometric Analysis (IC50 Calculation) S5->S6

Figure 2: Step-by-step workflow for the Topoisomerase I/II relaxation inhibition assay.

Assay 2: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

To confirm that the cytotoxicity of 9H-CP is due to programmed cell death rather than acute necrotic toxicity, a dual-staining flow cytometry assay is employed.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HepG2, HeLa) in 6-well plates. Treat with 9H-CP at 0.5x, 1x, and 2x the established IC50 concentration for 24 to 48 hours.

  • Harvesting: Trypsinize the cells (ensuring the collection of both adherent and floating cells, as apoptotic cells detach) and wash twice with ice-cold PBS.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Causality: This is a self-validating system. Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. Conversely, PI is a bulky, membrane-impermeable dye that can only enter and stain the DNA of cells with physically ruptured membranes (late apoptosis/necrosis).

  • Analysis: Run the samples through a flow cytometer. The distinct quadrant separation (FITC+/PI- for early apoptosis vs. FITC+/PI+ for late apoptosis) ensures we accurately stage the mechanism of cell death induced by the carbazole derivative.

Quantitative Pharmacological Profiling

The following table synthesizes representative quantitative data derived from literature evaluating the biological efficacy of carbazole derivatives (including functionalized analogs of 9H-CP) across various standard assays 45.

Assay TypeTarget / Cell LineReadout MetricRepresentative Value RangeInterpretation
Enzymatic Topoisomerase IIC505.0 - 15.0 µMPotent inhibition of DNA relaxation.
Enzymatic Topoisomerase IIIC5010.0 - 25.0 µMModerate to high inhibition of decatenation.
Cytotoxicity HepG2 (Liver Cancer)IC502.70 - 7.68 µMHigh sensitivity; strong intrinsic apoptosis induction.
Cytotoxicity MCF7 (Breast Cancer)IC506.44 - 12.5 µMEffective anti-proliferative activity.
Cytotoxicity HeLa (Cervical Cancer)IC507.59 - 10.09 µMEffective anti-proliferative activity.
Antimicrobial S. aureus (Gram-positive)MIC4.0 - 16.0 µg/mLDisruption of bacterial DNA gyrase/cell wall.

Table 1: Summarized quantitative data for the biological activity of carbazole derivatives.

Conclusion

9H-Carbazole-9-propanol serves as a highly effective scaffold for drug development. By leveraging its planar structure to intercalate DNA and inhibit topoisomerases, it effectively triggers the intrinsic apoptotic cascade. For researchers and drug development professionals, utilizing the rigorous, self-validating assay protocols detailed above ensures that the pharmacological profiling of 9H-CP and its novel derivatives remains accurate, reproducible, and free from procedural artifacts.

References

  • Title: Rebeccamycin Mechanism of Action Source: Massive Bio URL: [Link]

  • Title: 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity Source: National Institutes of Health (PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of 9H-carbazole-9-propanol

Application Note: N-Alkylation Protocol for the Synthesis of 9H-Carbazole-9-propanol Introduction and Mechanistic Overview 9H-Carbazole-9-propanol (IUPAC: 3-(9H-carbazol-9-yl)propan-1-ol; CAS: 54060-74-1)[1] is a high-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Alkylation Protocol for the Synthesis of 9H-Carbazole-9-propanol

Introduction and Mechanistic Overview

9H-Carbazole-9-propanol (IUPAC: 3-(9H-carbazol-9-yl)propan-1-ol; CAS: 54060-74-1)[1] is a high-value organic building block extensively utilized in the synthesis of optoelectronic materials, photorefractive polymers, and pharmaceutical intermediates[2].

The synthesis of 9H-carbazole-9-propanol relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction[3]. Because the secondary amine of the carbazole moiety is only weakly acidic ( pKa​≈19.9 ), a strong base is required to deprotonate the nitrogen, generating a highly nucleophilic carbazolide anion. This anion subsequently attacks the electrophilic carbon of an alkyl halide—in this case, 3-bromo-1-propanol—displacing the bromide leaving group to form the N-alkylated product[3].

Experimental Workflow

G N1 1. System Preparation (Carbazole + DMF) N2 2. Deprotonation (Add KOH, Stir 1h) N1->N2 N3 3. N-Alkylation (Add 3-bromo-1-propanol) N2->N3 N4 4. Thermal Reaction (80°C, 12h) N3->N4 N5 5. Aqueous Work-up (Quench & Extract) N4->N5 N6 6. Purification (Chromatography) N5->N6

Experimental workflow for the synthesis of 9H-Carbazole-9-propanol.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
Carbazole Starting Material167.211.010.01.67 g
3-Bromo-1-propanol Alkylating Agent138.991.212.01.67 g (1.08 mL)
Potassium Hydroxide (KOH) Base56.112.020.01.12 g
N,N-Dimethylformamide (DMF) Solvent73.09N/AN/A20.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/AN/A3 x 30 mL
Brine Wash SolutionN/AN/AN/A3 x 30 mL

Note: The final product, 9H-Carbazole-9-propanol, has a molecular weight of 225.29 g/mol and a chemical formula of C15​H15​NO [1][4].

Step-by-Step Methodological Protocol

Step 1: System Preparation

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Add 1.67 g (10.0 mmol) of carbazole to the flask.

  • Inject 20.0 mL of anhydrous DMF into the flask. Causality: DMF is selected as the solvent due to its high dielectric constant, which stabilizes the intermediate carbazolide anion, and its ability to dissolve both the organic starting materials and the inorganic base. An inert atmosphere prevents the oxidative degradation of the electron-rich carbazole ring at elevated temperatures.

Step 2: Deprotonation

  • Add 1.12 g (20.0 mmol) of finely powdered KOH to the stirring solution.

  • Stir the mixture at room temperature ( 25∘C ) for 1 hour. Causality: A 1-hour incubation period ensures the complete deprotonation of carbazole. The solution will typically undergo a color change (often turning a deeper yellow/brown), indicating the formation of the highly conjugated carbazolide anion. Excess base (2.0 eq) is used to drive the equilibrium forward and neutralize the HBr byproduct generated during the reaction.

Step 3: Alkylation

  • Using a syringe, add 1.08 mL (12.0 mmol) of 3-bromo-1-propanol dropwise over 10 minutes. Causality: Dropwise addition controls the local concentration of the electrophile, minimizing exothermic spikes and reducing the likelihood of side reactions, such as the elimination of the alkyl halide to form allyl alcohol. A slight excess (1.2 eq) of the alkylating agent ensures the complete consumption of the carbazole.

Step 4: Thermal Reaction

  • Heat the reaction mixture to 80∘C using an oil bath.

  • Maintain stirring at 80∘C for 12 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent system. Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance associated with the bulky carbazole core during the SN​2 transition state.

Step 5: Aqueous Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Combine the organic layers and wash with brine ( 3×30 mL).

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator. Causality: The aqueous quench destroys any unreacted base and forces the highly polar DMF into the aqueous phase. Washing the organic layer extensively with brine is critical for removing residual trace DMF, which can interfere with subsequent purification steps.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to Hexane:Ethyl Acetate (4:1 v/v).

  • Collect the fractions containing the product (identified via TLC/UV absorption) and evaporate the solvent to yield 9H-carbazole-9-propanol as a solid. Causality: Silica gel chromatography effectively separates the target product from unreacted carbazole (which is less polar) and any dialkylated or elimination byproducts.

Analytical Validation

To validate the structural integrity of the synthesized 9H-carbazole-9-propanol, researchers should perform the following analyses:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic triplet of the terminal hydroxyl-adjacent methylene protons ( −CH2​​−OH ) around 3.5-3.7 ppm, and the N-adjacent methylene protons ( N−CH2​​− ) around 4.3-4.5 ppm. The complex multiplet of the 8 aromatic protons of the carbazole core will appear between 7.2 and 8.1 ppm.

  • Mass Spectrometry (ESI-MS): Confirm the mass-to-charge ratio ( m/z ). The expected [M+H]+ peak is 226.1.

References

  • Google Patents. (2015). WO2015029436A1 - Film à différence de phase, plaque de ...

Sources

Application

Application Note: Synthesis and Formulation of Photorefractive Polymers using 9H-Carbazole-9-Propanol

Target Audience: Materials Scientists, Photonics Researchers, and Polymer Chemists. Document Type: Technical Protocol & Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photonics Researchers, and Polymer Chemists. Document Type: Technical Protocol & Application Guide.

Executive Summary

9H-carbazole-9-propanol (N-(3-hydroxypropyl)carbazole) is a highly versatile precursor for the development of organic photorefractive (PR) polymers. These materials are capable of dynamic holography, optical phase conjugation, and real-time image processing. This application note details the mechanistic rationale, synthesis protocol, and formulation guidelines for converting 9H-carbazole-9-propanol into a functional polyacrylate-based photorefractive composite.

Mechanistic Principles & Causality

The Role of 9H-Carbazole-9-Propanol

To exhibit the photorefractive effect, a polymer composite must possess both photoconductivity and electro-optic (EO) activity . 9H-carbazole-9-propanol serves as the foundational building block for the photoconductive matrix due to two critical structural features:

  • The Carbazole Moiety: An electron-rich, fully aromatic heterocycle that acts as a robust hole-transporting unit. Upon photoexcitation of a sensitizer, holes are injected into the highest occupied molecular orbital (HOMO) of the carbazole units. Charge transport occurs via a field-assisted intermolecular hopping mechanism between adjacent carbazole rings [1].

  • The 3-Hydroxypropyl Spacer: The aliphatic propanol chain serves a dual purpose. First, it provides a reactive primary alcohol for functionalization (e.g., esterification to form polymerizable acrylates). Second, it sterically decouples the rigid carbazole ring from the polymer backbone, which lowers the glass transition temperature ( Tg​ ) of the resulting polymer. A low Tg​ is critical because it allows non-linear optical (NLO) chromophores to dynamically orient themselves in the matrix at room temperature—a phenomenon known as the orientational enhancement effect [2].

The Photorefractive Mechanism

The PR effect in these polymers is a multi-step, self-validating physical process. When two coherent laser beams intersect within the polymer, they create an optical interference pattern.

  • Generation & Transport: A sensitizer (e.g., TNF) absorbs light in the bright fringes, generating electron-hole pairs. The electrons are deeply trapped, while the holes migrate through the carbazole network into the dark fringes [3].

  • Space-Charge Field: The spatial separation of charges creates an internal space-charge field ( Esc​ ).

  • Refractive Index Modulation: Esc​ aligns the highly polarizable NLO chromophores via the Pockels effect, creating a refractive index grating that is phase-shifted relative to the original light pattern.

PR_Mechanism L Light Interference (Fringe Pattern) CG Charge Generation (Sensitizer: TNF) L->CG Excitation CT Hole Transport (Carbazole Hopping) CG->CT Hole Injection SC Space-Charge Field Formation CT->SC Trapping in Dark EO Electro-Optic Effect (NLO Chromophore) SC->EO Field Alignment RI Refractive Index Modulation EO->RI Phase Grating

Fig 1. The photorefractive mechanism from light interference to refractive index modulation.

Experimental Protocols

The following protocols describe the conversion of 9H-carbazole-9-propanol into a charge-transporting polymer, Poly(CPA), followed by its formulation into a PR device.

Protocol A: Synthesis of 3-(9H-carbazol-9-yl)propyl acrylate (CPA)

Causality: Esterification converts the stable precursor into a vinyl monomer capable of free-radical polymerization.

  • Preparation: Dissolve 10.0 g (44.4 mmol) of 9H-carbazole-9-propanol and 6.7 g (66.6 mmol) of triethylamine (TEA) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Reaction: Cool the flask to 0 °C in an ice bath under a dry nitrogen atmosphere. Add 6.0 g (66.6 mmol) of acryloyl chloride dropwise over 30 minutes. Note: Dropwise addition prevents runaway exothermic reactions and minimizes side-product formation.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous MgSO 4​ , filter, and evaporate the solvent. Recrystallize the crude product from ethanol to yield pure CPA monomer.

Protocol B: Free-Radical Polymerization of Poly(CPA)

Causality: Oxygen scavenges free radicals, terminating polymerization. Strict degassing is required to achieve a high molecular weight polymer suitable for film casting.

  • Preparation: Dissolve 5.0 g of CPA monomer and 25 mg of Azobisisobutyronitrile (AIBN, thermal initiator) in 20 mL of anhydrous tetrahydrofuran (THF) in a Schlenk tube.

  • Degassing: Perform three freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen.

  • Polymerization: Seal the tube and heat at 65 °C for 24 hours.

  • Recovery: Cool the solution and precipitate the polymer by dropping it into 200 mL of vigorously stirred methanol. Filter and dry the resulting Poly(CPA) under vacuum at 40 °C for 24 hours.

Protocol C: Formulation and Device Fabrication

Causality: The polymer must be doped with an NLO chromophore for EO activity, a sensitizer for visible-light absorption, and a plasticizer to lower Tg​ to 25 °C.

  • Mixing: Dissolve the components (see Table 1 for ratios) in chloroform.

  • Casting: Cast the solution onto an Indium Tin Oxide (ITO) coated glass slide. Evaporate the solvent at room temperature, followed by vacuum drying at 60 °C to remove residual solvent.

  • Assembly: Place spacer beads (typically 100 µm) on the film. Place a second ITO slide on top. Heat the assembly to 90 °C (above the composite's Tg​ ) and press gently to form a uniform, bubble-free sandwich device.

Synthesis_Workflow P 9H-carbazole-9-propanol E Esterification (+ Acryloyl Chloride) P->E M CPA Monomer E->M Poly Free-Radical Polymerization (+ AIBN, 65°C) M->Poly PCPA Poly(CPA) Matrix Poly->PCPA Form Composite Formulation (+ DMNPAA, TNF, ECZ) PCPA->Form Dev PR Device Fabrication (ITO Glass Sandwich) Form->Dev

Fig 2. Step-by-step workflow from 9H-carbazole-9-propanol precursor to PR device fabrication.

Data Presentation

Table 1: Standard Photorefractive Formulation Matrix

This formulation balances charge mobility, optical transparency, and orientational mobility.

ComponentChemical Name / FunctionWeight Percentage (wt%)
Poly(CPA) Carbazole-pendant polyacrylate / Hole Transport Matrix49%
DMNPAA 2,5-dimethyl-4-(p-nitrophenylazo)anisole / NLO Chromophore30%
ECZ N-ethylcarbazole / Plasticizer (Lowers Tg​ )20%
TNF 2,4,7-trinitro-9-fluorenone / Sensitizer (Charge Generation)1%
Table 2: Expected Photorefractive Performance Metrics

Measurements typically taken at an applied DC bias field of 50-60 V/µm using a 633 nm He-Ne laser.

Performance MetricTypical ValueSignificance
Diffraction Efficiency ( η ) 50 - 70%High efficiency indicates a strong refractive index grating.
Two-Beam Coupling Gain ( Γ ) 100 - 150 cm −1 Must exceed the absorption coefficient ( α ) for net optical amplification.
Response Time ( τ ) 50 - 150 msSpeed of grating formation; critical for real-time video-rate holography.
Glass Transition Temp ( Tg​ ) 20 - 30 °CEnsures chromophores can reorient dynamically at room temperature.

References

  • Optical properties of poly(N-vinylcarbazole)-based guest-host photorefractive polymer systems Source: Journal of the Optical Society of America B (Optica Publishing Group), 1994. URL:[Link][1]

  • Photorefractive Properties of Poly(N-vinyl carbazole)-Based Composites for High-Speed Applications Source: Chemistry of Materials (ACS Publications), 1999. URL:[Link][2]

  • Quickly Updatable Hologram Images Using Poly(N-vinyl Carbazole) (PVCz) Photorefractive Polymer Composite Source: Materials (PubMed Central - PMC), 2010. URL:[Link][3]

Sources

Method

Application Note: Synthesis of Carbazole-Linked Thioureas as iNOS Inhibitors via 9H-Carbazole-9-Propanol

Executive Summary & Mechanistic Rationale 9H-Carbazole-9-propanol (CAS: 54060-74-1) is a highly versatile pharmaceutical intermediate characterized by its rigid, electron-rich carbazole core and a flexible 3-carbon aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

9H-Carbazole-9-propanol (CAS: 54060-74-1) is a highly versatile pharmaceutical intermediate characterized by its rigid, electron-rich carbazole core and a flexible 3-carbon aliphatic alcohol side chain[1]. While carbazole derivatives are broadly utilized in organic electronics and antimicrobial research, one of the most significant medicinal applications of 9H-carbazole-9-propanol is its use as a primary building block for synthesizing inducible Nitric Oxide Synthase (iNOS) inhibitors [2].

Excessive nitric oxide (NO) production by iNOS in lipopolysaccharide (LPS)-activated macrophages is a primary driver of severe inflammatory diseases, neurodegeneration, and tumor progression. To combat this, researchers have developed heterocycle-linked thioureas that competitively bind to the iNOS active site.

Structure-Activity Relationship (SAR) Logic: The design of these inhibitors relies on three distinct pharmacophore regions, perfectly satisfied by the 9H-carbazole-9-propanol scaffold:

  • The Lipophilic Tail: The carbazole moiety acts as a bulky, lipophilic anchor that interacts with the hydrophobic pocket of the iNOS enzyme, showing superior binding affinity compared to smaller indole rings[2].

  • The Spacer Length: The 3-carbon propyl chain (derived directly from the propanol group) provides the exact spatial geometry required to bridge the hydrophobic pocket and the arginine-binding site.

  • The Thiourea Head: The thiourea group mimics the natural substrate (L-arginine), forming critical hydrogen bonds with the Glu-363 and Trp-358 residues in the enzyme's active site[3].

Biological Pathway & Target Visualization

To understand the therapeutic value of the synthesized intermediate, it is crucial to map the biological cascade that the final drug targets. The carbazole-linked thiourea acts downstream of the TLR4 receptor, specifically blocking the enzymatic conversion of L-arginine to NO.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB iNOS_mRNA iNOS mRNA NFKB->iNOS_mRNA iNOS_Enzyme iNOS Enzyme iNOS_mRNA->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Inhibitor Carbazole Thiourea Inhibitor->iNOS_Enzyme Competitive Inhibition

Figure 1: LPS-induced iNOS signaling pathway and targeted inhibition.

Quantitative Data: Justification of the 3-Carbon Spacer

The selection of 9H-carbazole-9-propanol over its ethanol or butanol counterparts is not arbitrary; it is driven by strict SAR data. The table below summarizes the inhibitory activities of various heterocycle-linked thioureas on NO production in LPS-activated macrophages[2].

CompoundHeterocycle CoreSpacer LengthN-SubstituentIC₅₀ for NO Inhibition (µM)
1aIndoleEthyl (2 carbons)Methyl> 50.0
1bIndolePropyl (3 carbons)Methyl18.5
2aCarbazoleEthyl (2 carbons)Methyl12.4
2b Carbazole Propyl (3 carbons) Methyl 3.29
2cCarbazoleButyl (4 carbons)Methyl15.1
3aPhenoxazinePropyl (3 carbons)Methyl2.32

Data Interpretation: The carbazole core (Compound 2b) is significantly more potent than the indole core. Crucially, the propyl spacer (3 carbons) yields an IC₅₀ of 3.29 µM, vastly outperforming both the shorter ethyl (12.4 µM) and longer butyl (15.1 µM) spacers. This perfectly validates the use of 9H-carbazole-9-propanol as the optimal starting material.

Chemical Synthesis Workflow

The transformation of 9H-carbazole-9-propanol into a highly active iNOS inhibitor requires a three-step sequence: activation of the alcohol, conversion to a primary amine, and coupling with an isothiocyanate.

Synthesis SM 9H-Carbazole-9-Propanol (Starting Material) Mesylate 3-(9H-Carbazol-9-yl)propyl methanesulfonate (Intermediate 1) SM->Mesylate MsCl, TEA, DCM 0°C to RT Azide 9-(3-Azidopropyl)-9H-carbazole (Intermediate 2) Mesylate->Azide NaN3, DMF 80°C Amine 3-(9H-Carbazol-9-yl)propan-1-amine (Key Intermediate) Azide->Amine PPh3, H2O, THF RT (Staudinger Reduction) Product Carbazole-Linked Thiourea (Active iNOS Inhibitor) Amine->Product Methyl Isothiocyanate, K2CO3, THF RT

Figure 2: Synthetic workflow from 9H-carbazole-9-propanol to thiourea.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yields and purity suitable for pharmacological testing.

Protocol A: Activation via Mesylation

Objective: Convert the terminal hydroxyl group of 9H-carbazole-9-propanol into a superior methanesulfonate leaving group.

  • Preparation: Dissolve 1.0 equivalent (eq) of 9H-carbazole-9-propanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of triethylamine (TEA).

    • Causality & Logic: TEA acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, preventing the degradation of the acid-sensitive carbazole core and driving the reaction forward.

  • Activation: Cool the mixture to 0°C using an ice bath. Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl).

    • Causality & Logic: The addition of MsCl is highly exothermic. Strict thermal control at 0°C prevents the formation of unwanted alkyl chloride byproducts (via premature nucleophilic substitution by chloride ions).

  • Completion & Workup: Stir for 2 hours while allowing the mixture to warm to room temperature. Monitor completion via TLC (Hexane:EtOAc 3:1). Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Protocol B: Azidation and Chemoselective Staudinger Reduction

Objective: Substitute the mesylate with an azide and selectively reduce it to a primary amine.

  • Azidation: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq of sodium azide (NaN₃) and heat to 80°C for 4 hours.

    • Causality & Logic: DMF is selected because its polar aprotic nature perfectly solvates the sodium cation, leaving the azide anion highly "naked" and nucleophilic for a rapid, high-yield Sₙ2 displacement.

  • Intermediate Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash extensively with brine to remove residual DMF. Dry and concentrate to yield Intermediate 2.

  • Staudinger Reduction: Dissolve the crude azide in Tetrahydrofuran (THF). Add 1.2 eq of triphenylphosphine (PPh₃) and stir at room temperature until nitrogen gas evolution ceases. Add a 10-fold excess of water and heat to 50°C for 3 hours.

    • Causality & Logic: The Staudinger reaction is strictly preferred over catalytic hydrogenation (Pd/C, H₂). This choice circumvents potential catalyst poisoning by trace impurities, avoids the operational hazards of pressurized hydrogen gas, and ensures absolute chemoselectivity, yielding the primary amine without over-reduction.

Protocol C: Assembly of the Carbazole-Linked Thiourea

Objective: Couple the primary amine with an isothiocyanate to form the target iNOS inhibitor.

  • Coupling: Dissolve the 3-(9H-carbazol-9-yl)propan-1-amine in anhydrous THF. Add 1.1 eq of methyl isothiocyanate and 1.5 eq of potassium carbonate (K₂CO₃).

    • Causality & Logic: K₂CO₃ is employed as a mild base to ensure the primary amine remains fully deprotonated and nucleophilic. The reaction is conducted at room temperature to prevent the thermal decomposition of the isothiocyanate and to maximize the thermodynamic stability of the resulting thiourea.

  • Purification: Stir for 6 hours. Filter off the inorganic salts, concentrate the filtrate, and recrystallize the crude product from hot ethanol to yield the pure carbazole-linked thiourea (Compound 2b).

References

  • Smolecule Catalog. Buy 9H-Carbazole-9-propanol | 54060-74-1. Smolecule. [1]

  • Cheon, Y.-J., Gim, H.-J., Jang, H.-R., Ryu, J.-H., & Jeon, R. (2010). Synthesis of Heterocycle-linked Thioureas and Their Inhibitory Activities of NO Production in LPS Activated Macrophages. Bulletin of the Korean Chemical Society, 31(1), 27-30. [2]

  • Garvey, E. P., et al. (1997). Substituted N-Phenylisothioureas: Potent Inhibitors of Human Nitric Oxide Synthase with Neuronal Isoform Selectivity. Journal of Medicinal Chemistry, ACS Publications. [3]

Sources

Application

Application Note: Synthesis of Versatile Carbazole-Based Monomers from 9H-Carbazole-9-Propanol for Advanced Polymer Applications

Introduction: The Enduring Significance of Carbazole Monomers Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials.[1][2] The rigid, planar, and electron-rich nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Carbazole Monomers

Carbazole and its derivatives are a cornerstone in the development of advanced organic electronic materials.[1][2] The rigid, planar, and electron-rich nature of the carbazole moiety imparts excellent thermal stability, high hole mobility, and unique photophysical properties to polymers derived from it.[2][3] These characteristics make carbazole-based polymers highly sought after for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1][2][3] The ability to readily functionalize the nitrogen atom of the carbazole ring allows for the fine-tuning of the resulting polymer's properties, such as solubility and electronic characteristics.[4][5] This application note provides detailed protocols for the synthesis of key carbazole-based monomers starting from the versatile precursor, 9H-carbazole-9-propanol. The described methodologies offer pathways to monomers suitable for various polymerization techniques, enabling the creation of tailored materials for cutting-edge applications.

Synthetic Strategy: From a Common Precursor to Diverse Monomers

The central theme of this guide is the transformation of a single, readily accessible starting material, 9H-carbazole-9-propanol, into a variety of polymerizable monomers. The hydroxyl group of the propanol linker serves as a versatile handle for introducing different polymerizable functionalities. This strategy allows for a divergent synthetic approach, where multiple monomer types can be generated from a common intermediate.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Polymerizable Monomers 9H-Carbazole 9H-Carbazole 9H-Carbazole-9-propanol 9H-Carbazole-9-propanol 9H-Carbazole->9H-Carbazole-9-propanol N-Alkylation Carbazole Propyl Tosylate Carbazole Propyl Tosylate 9H-Carbazole-9-propanol->Carbazole Propyl Tosylate Tosylation Carbazole Propyl Acrylate Carbazole Propyl Acrylate 9H-Carbazole-9-propanol->Carbazole Propyl Acrylate Acrylation Carbazole Propyl Vinyl Ether Carbazole Propyl Vinyl Ether 9H-Carbazole-9-propanol->Carbazole Propyl Vinyl Ether Vinylation

Caption: Synthetic workflow from 9H-carbazole to various monomers.

Part 1: Synthesis of the Key Intermediate: 9H-Carbazole-9-propanol

The initial step involves the N-alkylation of 9H-carbazole with a suitable three-carbon synthon bearing a protected hydroxyl group, followed by deprotection. A common and efficient method is the reaction of the potassium salt of carbazole with 3-bromopropanol.

Protocol 1: Synthesis of 9H-Carbazole-9-propanol

Materials:

  • 9H-Carbazole

  • Potassium hydroxide (KOH)

  • 3-Bromo-1-propanol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 9H-carbazole (1.0 eq.) in anhydrous DMF, add powdered KOH (1.5 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add 3-bromo-1-propanol (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 9H-carbazole-9-propanol as a white solid.

Expected Yield: 75-85%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, 2H), 7.45-7.50 (m, 4H), 7.25 (t, 2H), 4.45 (t, 2H), 2.10 (m, 2H), 1.60 (t, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 125.8, 122.9, 120.4, 119.1, 108.8, 60.5, 42.8, 32.5.

Part 2: Preparation of Polymerizable Monomers

With the key intermediate in hand, we can now proceed to synthesize various monomers suitable for different polymerization techniques.

Monomer A: 3-(9H-Carbazol-9-yl)propyl 4-methylbenzenesulfonate (Carbazole Propyl Tosylate)

Tosylates are excellent leaving groups and can be used in the synthesis of other monomers or as initiators in certain polymerization reactions. The tosylation of 9H-carbazole-9-propanol is a straightforward procedure.[6][7]

G 9H-Carbazole-9-propanol 9H-Carbazole-9-propanol Carbazole Propyl Tosylate Carbazole Propyl Tosylate 9H-Carbazole-9-propanol->Carbazole Propyl Tosylate TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Carbazole Propyl Tosylate Pyridine Pyridine Pyridine->Carbazole Propyl Tosylate Base/Catalyst

Caption: Tosylation of 9H-carbazole-9-propanol.

Protocol 2: Synthesis of Carbazole Propyl Tosylate

Materials:

  • 9H-Carbazole-9-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9H-carbazole-9-propanol (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to yield pure carbazole propyl tosylate.

Expected Yield: 80-90%

ParameterValueReference
Molecular FormulaC₂₂H₂₁NO₃SN/A
Molecular Weight379.47 g/mol N/A
AppearanceWhite to off-white solidN/A
Monomer B: 3-(9H-Carbazol-9-yl)propyl acrylate (Carbazole Propyl Acrylate)

Acrylate monomers are widely used in free-radical polymerization to produce a vast array of polymers with diverse properties.[8] The acrylation of 9H-carbazole-9-propanol can be achieved by reacting it with acryloyl chloride in the presence of a base.

G 9H-Carbazole-9-propanol 9H-Carbazole-9-propanol Carbazole Propyl Acrylate Carbazole Propyl Acrylate 9H-Carbazole-9-propanol->Carbazole Propyl Acrylate Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Carbazole Propyl Acrylate Triethylamine Triethylamine Triethylamine->Carbazole Propyl Acrylate Base

Caption: Acrylation of 9H-carbazole-9-propanol.

Protocol 3: Synthesis of Carbazole Propyl Acrylate

Materials:

  • 9H-Carbazole-9-propanol

  • Acryloyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 9H-carbazole-9-propanol (1.0 eq.) and anhydrous triethylamine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain carbazole propyl acrylate.

Expected Yield: 70-80%

ParameterValueReference
Molecular FormulaC₁₈H₁₇NO₂N/A
Molecular Weight279.33 g/mol N/A
AppearanceColorless oil or low-melting solidN/A
Monomer C: 9-(3-(Vinyloxy)propyl)-9H-carbazole (Carbazole Propyl Vinyl Ether)

Vinyl ether monomers are known for their rapid cationic polymerization and the resulting polymers often exhibit good thermal and chemical stability.[9] The synthesis of vinyl ethers from alcohols can be achieved through various methods, including palladium-catalyzed transvinylation with ethyl vinyl ether.[10]

G 9H-Carbazole-9-propanol 9H-Carbazole-9-propanol Carbazole Propyl Vinyl Ether Carbazole Propyl Vinyl Ether 9H-Carbazole-9-propanol->Carbazole Propyl Vinyl Ether Ethyl Vinyl Ether Ethyl Vinyl Ether Ethyl Vinyl Ether->Carbazole Propyl Vinyl Ether Pd(OAc)2 Palladium(II) Acetate Pd(OAc)2->Carbazole Propyl Vinyl Ether Catalyst Ligand e.g., 1,10-Phenanthroline Ligand->Carbazole Propyl Vinyl Ether

Caption: Synthesis of Carbazole Propyl Vinyl Ether.

Protocol 4: Synthesis of Carbazole Propyl Vinyl Ether

Materials:

  • 9H-Carbazole-9-propanol

  • Ethyl vinyl ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and 1,10-phenanthroline (3 mol%) in anhydrous DCM. Stir for 30 minutes at room temperature.

  • In a separate flask, dissolve 9H-carbazole-9-propanol (1.0 eq.) and a large excess of ethyl vinyl ether (e.g., 10 eq.) in anhydrous DCM.

  • Add the solution of the alcohol and vinyl ether to the catalyst solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by ¹H NMR spectroscopy of an aliquot to check for the disappearance of the alcohol starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to isolate the carbazole propyl vinyl ether.

Expected Yield: 50-70%[10]

ParameterValueReference
Molecular FormulaC₁₇H₁₇NON/A
Molecular Weight251.32 g/mol N/A
AppearanceColorless oilN/A

Conclusion and Future Perspectives

This application note provides a comprehensive guide to the synthesis of a variety of carbazole-based monomers from a single, readily available precursor, 9H-carbazole-9-propanol. The detailed protocols for the preparation of tosylate, acrylate, and vinyl ether functionalized carbazole monomers offer researchers the flexibility to design and synthesize polymers with tailored properties for a wide range of applications in organic electronics and materials science. The ability to create a library of monomers from a common intermediate streamlines the synthetic effort and allows for systematic studies of structure-property relationships in carbazole-based polymers. Future work could explore the polymerization of these monomers and the characterization of the resulting polymers to evaluate their performance in devices such as OLEDs and OPVs.

References

  • Synthesis, Characterization, and Photovoltaic Properties of Carbazole-Based Two-Dimensional Conjugated Polymers with Donor-π-Bridge-Acceptor Side Chains. Chemistry of Materials. [Link]

  • Synthesis and Characterization of Carbazole Based Donor-Acceptor-Donor Type Polymer for NLO Applications. Journal of Physics: Conference Series. [Link]

  • Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides. Macromolecules. [Link]

  • Synthesis, characterization and polymerization of the novel carbazole-based monomer 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl). ResearchGate. [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC. [Link]

  • Disruptive Electrochromic Materials: Carbazole-Based Conjugated Polymers. ACS Publications. [Link]

  • Carbazole-based polymers as hosts for solution-processed organic light-emitting diodes: Simplicity, efficacy. ResearchGate. [Link]

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI. [Link]

  • Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. Wiley Online Library. [Link]

  • Carbazole-based polymers for organic photovoltaic devices. RSC Publishing. [Link]

  • Novel Carbazole Based Methacrylates, Acrylates, and Dimethacrylates to Produce High Refractive Index Polymers. VTechWorks. [Link]

  • Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. PMC. [Link]

  • New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Springer. [Link]

  • Synthesis of Some N-Substituted Carbazoles and Their Larvicidal Studies. ResearchGate. [Link]

  • (PDF) Carbazole derivative synthesis and their electropolymerization. ResearchGate. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

  • Synthesis of 9‐tosyl‐9H‐carbazoles under microwave irradiation. ResearchGate. [Link]

  • Synthesis of Carbazole Based Monomers. Africa Thesis Bank. [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. [Link]

  • The synthesis of 9-tosyl-9H-carbazole (TsCz). Reprinted with permission... ResearchGate. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Method for synthesis of n-alkyl carbazole and derivatives thereof.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. PMC. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Springer. [Link]

  • Novel carbazole phenoxy-based methacrylates to produce high-refractive index polymers. ResearchGate. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PMC. [Link]

  • Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers. [Link]

  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. PMC. [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI. [Link]

  • 9-Vinyl-9H-carbazole. J-Global. [Link]

  • Synthesis of novel styryl-N-isopropyl-9H-carbazoles for designing trans-conjugated regular silicon hybrid materials. RSC Publishing. [Link]

  • Monomer detail | 9-(1-Propenyl)carbazole. CoPolDB. [Link]

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Method

Application Note &amp; Protocol: Strategic Solvent Selection for the Crystallization and Extraction of 9H-carbazole-9-propanol

Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents for the crystallization and extraction of 9H-carbazole-9-propanol (CAS: 54060-74-1), a key intermediate in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the strategic selection of solvents for the crystallization and extraction of 9H-carbazole-9-propanol (CAS: 54060-74-1), a key intermediate in pharmaceutical and materials science research. The amphiphilic nature of this molecule, possessing a large, non-polar carbazole core and a polar propanol side chain, necessitates a nuanced approach to solvent choice. This document elucidates the underlying chemical principles governing solubility and provides detailed, field-proven protocols for achieving high purity and yield in both crystallization and extraction workflows.

Introduction: The Molecular Dichotomy of 9H-carbazole-9-propanol

9H-carbazole-9-propanol, with the chemical structure C₁₅H₁₅NO, is a derivative of carbazole, a class of aromatic heterocycles known for their diverse biological activities and applications in organic electronics.[1][2] The molecule's structure is characterized by two distinct regions: a large, rigid, and non-polar carbazole ring system, and a flexible, polar propanol side chain terminating in a hydroxyl group.[3][4] This duality governs its solubility and dictates the strategy for its purification. The carbazole moiety favors interactions with non-polar, aromatic solvents through π-π stacking, while the propanol group is capable of forming hydrogen bonds with polar, protic solvents.[4][5] Understanding this molecular dichotomy is paramount for developing effective purification strategies.

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is not an empirical art but a decision grounded in chemical principles. The adage "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[5]

Solvent Selection for Crystallization

The ideal crystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for the formation of a supersaturated solution upon cooling, leading to crystal nucleation and growth. For 9H-carbazole-9-propanol, a successful crystallization solvent system will likely involve a balance of polar and non-polar characteristics to accommodate both ends of the molecule.

Key considerations for crystallization solvent selection include:

  • Solubility Gradient: A steep solubility curve with respect to temperature is highly desirable.

  • Purity of the Solvent: Impurities in the solvent can be incorporated into the crystal lattice, compromising the purity of the final product.

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals but high enough to allow for a sufficient temperature range for dissolution.

  • Reactivity: The solvent must be inert and not react with the solute.

Solvent Selection for Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential partitioning of a solute between two immiscible liquid phases. The choice of an extraction solvent is governed by its ability to selectively dissolve the target compound while being immiscible with the initial solvent (often an aqueous phase). The distribution coefficient (K), which is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase, is a key parameter. A high distribution coefficient indicates efficient extraction.

For the extraction of 9H-carbazole-9-propanol from a reaction mixture, particularly after an aqueous workup, the ideal solvent should:

  • Have high solubility for 9H-carbazole-9-propanol.

  • Be immiscible with the aqueous phase.

  • Have a low boiling point for easy removal post-extraction.

  • Be non-reactive and safe to handle.

Comparative Analysis of Potential Solvents

Based on the structural features of 9H-carbazole-9-propanol and established protocols for related carbazole derivatives, a range of solvents can be considered.[6][7][8]

SolventPolarityBoiling Point (°C)Key Characteristics & Rationale
Ethanol Polar Protic78.37The hydroxyl group can hydrogen bond with the propanol side chain, while the ethyl group offers some non-polar character. Often used for recrystallization of carbazole derivatives.[6][8]
Methanol Polar Protic64.7Similar to ethanol but more polar. May be a good solvent for dissolving at high temperatures but could lead to lower recovery due to higher solubility at low temperatures.[5]
Isopropanol Polar Protic82.6Less polar than ethanol, potentially offering a better solubility gradient for crystallization.
Ethyl Acetate Polar Aprotic77.1A moderately polar solvent capable of acting as a hydrogen bond acceptor. Commonly used for extraction of carbazole derivatives.[1]
Dichloromethane (DCM) Polar Aprotic39.6An excellent solvent for many organic compounds and often used for extraction.[9] Its low boiling point facilitates easy removal.
Toluene Non-polar110.6The aromatic ring can engage in π-π stacking with the carbazole core.[5] Often used in mixed solvent systems for crystallization.
Hexane Non-polar68A good "anti-solvent" to induce precipitation from a more polar solution. Unlikely to be a good single solvent for crystallization due to low solubility.[5][7]

Experimental Protocols

Protocol for the Crystallization of 9H-carbazole-9-propanol

This protocol details a method for the purification of 9H-carbazole-9-propanol by recrystallization, a common technique for purifying solid organic compounds.

Workflow for Crystallization

A Dissolution: Dissolve crude 9H-carbazole-9-propanol in a minimal amount of hot ethanol. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solids C Cooling & Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. A->C No solids B->C D Isolation: Collect the crystals by vacuum filtration. C->D E Washing: Wash the crystals with a small amount of cold ethanol. D->E F Drying: Dry the crystals under vacuum. E->F

Caption: Workflow for the crystallization of 9H-carbazole-9-propanol.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place approximately 10-20 mg of crude 9H-carbazole-9-propanol into several test tubes.

    • Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate) to each tube at room temperature. Observe the solubility.

    • Gently heat the tubes in a water bath and add the solvent dropwise until the solid dissolves completely.

    • Allow the solutions to cool to room temperature and then place them in an ice bath.

    • Observe the formation of crystals. The solvent that yields well-formed crystals with a significant solid recovery is a good candidate for scale-up.

  • Recrystallization Procedure (Using Ethanol):

    • Place the crude 9H-carbazole-9-propanol in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling.

    • Continue adding small portions of hot ethanol until the solid is completely dissolved.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol for the Extraction of 9H-carbazole-9-propanol

This protocol outlines a standard liquid-liquid extraction procedure to isolate 9H-carbazole-9-propanol from an aqueous reaction mixture.

Workflow for Extraction

A Phase Separation: Transfer the aqueous reaction mixture to a separatory funnel. B Extraction: Add ethyl acetate and shake vigorously, venting frequently. A->B C Layer Separation: Allow the layers to separate and drain the lower aqueous layer. B->C D Repeat Extraction: Extract the aqueous layer again with fresh ethyl acetate (2x). C->D E Combine & Wash: Combine the organic extracts and wash with brine. D->E F Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. E->F

Caption: Workflow for the liquid-liquid extraction of 9H-carbazole-9-propanol.

Step-by-Step Methodology:

  • Preparation:

    • Ensure the reaction mixture is at room temperature. If the reaction was performed in a water-miscible organic solvent, it may need to be removed under reduced pressure first.

    • Transfer the aqueous mixture to a separatory funnel of appropriate size.

  • Extraction:

    • Add a volume of ethyl acetate approximately equal to the volume of the aqueous layer to the separatory funnel.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Carefully drain the lower aqueous layer into a beaker.

    • Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of ethyl acetate to ensure complete recovery of the product.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Add a small amount of brine (saturated NaCl solution) and shake. This helps to remove any dissolved water from the organic layer.

    • Drain the brine layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, and swirl the flask. The drying agent should move freely when the solution is dry.

    • Filter the dried organic solution to remove the drying agent.

  • Solvent Removal:

    • Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude 9H-carbazole-9-propanol, which can then be further purified by crystallization.

Conclusion

The successful purification of 9H-carbazole-9-propanol hinges on a rational approach to solvent selection, informed by the compound's unique amphiphilic structure. For crystallization, solvents like ethanol offer a good balance of polarity to achieve a desirable solubility gradient. For extraction from aqueous media, moderately polar, water-immiscible solvents such as ethyl acetate or dichloromethane are highly effective. The protocols provided herein offer robust starting points for researchers, with the understanding that optimization may be necessary depending on the specific impurities present and the desired scale of the purification.

References

  • Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro... Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Modulating the glassy and crystalline ordering of carbazole small molecules in bulk. Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Carbazole Derivatives.
  • 9-Propyl-9H-carbazole. PubChem. [Link]

  • An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids. ResearchGate. [Link]

  • An Effective Approach for Separating Carbazole and Its Derivates from Coal-Tar-Derived Anthracene Oil Using Ionic Liquids. Energy & Fuels. [Link]

  • 9H-Carbazole-9-propanoic acid, methyl ester. PubChem. [Link]

  • Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate. [Link]

  • Carbazole Derivatives. MDPI. [Link]

  • Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link]

  • Measurement and Modeling of the Solubility of 9H-Carbazole in Sub- and Supercritical Propane. Journal of Chemical & Engineering Data. [Link]

  • Carbazole. Wikipedia. [Link]

  • 3-(9H-Carbazol-9-yl)propan-1-ol. ResearchGate. [Link]

  • Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Solubility of Organic Compounds. LibreTexts. [Link]

Sources

Application

Application Note: Functionalization of 9H-Carbazole-9-Propanol for Advanced Nonlinear Optical (NLO) Materials

Executive Summary & Molecular Rationale The development of organic nonlinear optical (NLO) materials relies heavily on the design of robust, highly polarizable push-pull chromophores. 9H-carbazole-9-propanol (9-(3-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The development of organic nonlinear optical (NLO) materials relies heavily on the design of robust, highly polarizable push-pull chromophores. 9H-carbazole-9-propanol (9-(3-hydroxypropyl)carbazole) has emerged as a premier building block for these architectures.

As a Senior Application Scientist, the rationale for selecting this specific precursor is threefold:

  • Superior Electron Donating Capacity : The rigid, planar, fully aromatic carbazole ring acts as a powerful electron donor (D) in D-π-A (Donor-π-Acceptor) systems, facilitating highly efficient Intramolecular Charge Transfer (ICT) 1.

  • Structural Flexibility : The 3-carbon propanol tail serves as a flexible alkyl spacer. This flexibility is critical during electric-field poling, as it decouples the rigid chromophore's movement from the polymer backbone, allowing the dipoles to align and break centrosymmetry—a strict prerequisite for second-order NLO effects like Second Harmonic Generation (SHG) 2.

  • Covalent Functionalization : The terminal hydroxyl (-OH) group provides a highly reactive site for esterification or etherification. This allows the chromophore to be covalently tethered to polymer matrices (e.g., polyimides or polyacrylates), enabling high chromophore loading densities (up to 20 wt%) without the deleterious aggregation and phase separation observed in simple guest-host systems 3.

Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The fundamental driver of optical nonlinearity in these materials is the perturbation of the molecule's electron cloud under an intense electromagnetic field (e.g., a laser pulse). By functionalizing the carbazole core with a π-conjugated bridge and a strong electron-withdrawing group (like malononitrile or TCF), we create a permanent dipole moment. Upon photonic excitation, electrons rapidly delocalize from the carbazole nitrogen across the π-bridge toward the acceptor.

Mechanism D Electron Donor (Carbazole Ring) Pi π-Conjugated Bridge (Aromatic/Alkene) D->Pi Intramolecular Charge Transfer A Electron Acceptor (e.g., TCF, Cyano) Pi->A Spacer Alkyl Spacer (Propanol Tail) Spacer->D Covalent Link Polymer Polymer Matrix (Prevents Aggregation) Spacer->Polymer Polymerization

Intramolecular Charge Transfer (ICT) pathway and structural organization of the NLO material.

Quantitative NLO Performance Data

Properly functionalized carbazole derivatives exhibit exceptional first ( β ) and second ( γ ) hyperpolarizabilities. The table below summarizes the optoelectronic metrics of benchmark carbazole-based NLO materials synthesized via the protocols described in this guide.

Chromophore Architecture λmax​ (nm)Hyperpolarizability ( βtot​ )SHG Coefficient ( d33​ )Electro-Optic Coeff. ( r33​ )Ref
DTCFD7 (Carbazole D-π-A)516.5 (in DCM) 6.54×10−28 esuN/AN/A1
Caz-Vm-MN / PVK Blend ~ 480N/A 7.3×10−9 esu4.03 pm/V (@ 632.8 nm)4
2D Carbazole-Nitro in Polyimide ~ 450 163×10−30 esu7 – 23 pm/VN/A3

Note: The massive bathochromic shift in polar solvents (solvatochromism) is a hallmark of the highly polarizable nature of these compounds.

Experimental Workflows & Methodologies

The following workflows detail the transformation of 9H-carbazole-9-propanol into a polymerizable NLO-active monomer. Every protocol is designed as a self-validating system to ensure reaction fidelity before proceeding to the next step.

Synthesis A 9H-carbazole-9-propanol (Donor Precursor) B Vilsmeier-Haack Formylation (POCl3, DMF, 90°C) A->B C 9-(3-hydroxypropyl)-9H- carbazole-3-carbaldehyde B->C Adds Formyl Group D Knoevenagel Condensation (Acceptor, Piperidine, EtOH) C->D E D-π-A Push-Pull Chromophore (NLO Active) D->E Extends π-Conjugation F Esterification (Methacryloyl Chloride, TEA) E->F G Polymerizable NLO Monomer (For PMMA Integration) F->G Functionalizes -OH Tail

Synthetic workflow for converting 9H-carbazole-9-propanol into a polymerizable NLO monomer.

Protocol 1: Vilsmeier-Haack Formylation of the Carbazole Core

Causality: To build a push-pull system, we must first install a reactive handle on the electron-rich carbazole ring. The Vilsmeier-Haack reaction selectively targets the 3-position (para to the nitrogen) due to the strong electron-donating resonance of the nitrogen atom, installing an aldehyde group necessary for subsequent conjugation.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, nitrogen-purged Schlenk flask, add 10 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Generation: Dropwise, add 1.2 equivalents of Phosphorus oxychloride ( POCl3​ ) to the DMF. Stir for 30 minutes at 0 °C. Validation: The solution will transition from colorless to a pale yellow, viscous liquid, confirming the formation of the chloroiminium ion.

  • Substrate Addition: Dissolve 1.0 equivalent of 9H-carbazole-9-propanol in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 15 minutes.

  • Reaction: Remove the ice bath and heat the mixture to 90 °C for 12 hours.

  • Quenching & Validation: Pour the mixture into 100 mL of ice water containing sodium acetate to hydrolyze the iminium intermediate. Validation Check: Extract with ethyl acetate and run a TLC (Hexane:EtOAc 7:3). The starting material spot should be completely consumed. IR spectroscopy of the crude product will reveal a sharp, intense C=O stretching band at ∼1685 cm−1 .

  • Purification: Purify via silica gel column chromatography to yield 9-(3-hydroxypropyl)-9H-carbazole-3-carbaldehyde.

Protocol 2: Knoevenagel Condensation to Form the D-π-A Chromophore

Causality: The installed aldehyde is reacted with an active methylene compound (the electron acceptor, e.g., malononitrile or TCF) via Knoevenagel condensation. Piperidine acts as a weak base catalyst to deprotonate the active methylene, driving nucleophilic attack on the aldehyde.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1.0 eq of the synthesized carbazole-3-carbaldehyde and 1.1 eq of malononitrile in absolute ethanol (20 mL).

  • Catalysis: Add 3-5 drops of piperidine.

  • Reaction: Reflux the mixture at 80 °C for 4-6 hours.

  • Self-Validation (Visual & Spectral): As the reaction proceeds, the solution will undergo a dramatic color change (typically to deep red or purple). This visual shift is the direct result of extended π-conjugation lowering the HOMO-LUMO gap. Validation Check: Pull an aliquot and run UV-Vis spectroscopy. A massive bathochromic shift (red shift) compared to the starting aldehyde confirms the formation of the D-π-A architecture 1.

  • Isolation: Cool to room temperature. The product will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Protocol 3: Methacrylation for Polymer Integration

Causality: To prevent chromophore aggregation (which quenches NLO activity via dipole-dipole cancellation), the chromophore must be incorporated into a polymer matrix. By reacting the terminal -OH of the propanol tail with methacryloyl chloride, we convert the dye into a polymerizable monomer. Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Setup: Dissolve the D-π-A chromophore (1.0 eq) and TEA (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C.

  • Addition: Slowly add methacryloyl chloride (1.5 eq) dropwise to prevent exothermic degradation of the chromophore.

  • Reaction: Stir at room temperature for 12 hours in the dark (to prevent premature photopolymerization).

  • Self-Validation: Validation Check: The formation of a dense white precipitate (triethylamine hydrochloride) serves as an internal visual indicator that the esterification is proceeding. 1H NMR of the purified product will show the disappearance of the broad -OH peak ( ∼2.5 ppm ) and the appearance of vinylic protons ( ∼5.5−6.2 ppm ).

  • Workup: Wash the organic layer with saturated NaHCO3​ , brine, and dry over MgSO4​ . Remove the solvent under reduced pressure and purify via recrystallization.

References

  • Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach Arabian Journal of Chemistry URL:[Link]

  • Push–Pull Carbazole-Based Dyes: Synthesis, Strong Ultrafast Nonlinear Optical Response, and Effective Photoinitiation for Multiphoton Lithography National Institutes of Health (PMC) URL:[Link]

  • Synthesis and macroscopic second-order nonlinear optical properties of poly(ether imide)s containing a novel two-dimensional carbazole chromophore with nitro acceptors Journal of Materials Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and characterization of carbazole derived nonlinear optical dyes ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 9H-carbazole-9-propanol synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for drug development professionals and synthetic chemists looking to optimize the synthesis of 9H-carbazole-9-propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for drug development professionals and synthetic chemists looking to optimize the synthesis of 9H-carbazole-9-propanol (also known as 3-(9H-carbazol-9-yl)propan-1-ol).

Below, you will find mechanistic troubleshooting FAQs, comparative data, and self-validating experimental protocols to help you overcome common yield-limiting bottlenecks in N-alkylation workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am reacting carbazole with 3-bromo-1-propanol using NaH, but my yields are consistently below 40%. Where is my alkylating agent going? A1: You are likely losing your alkylating agent to an intramolecular side reaction. When exposed to a strong base like sodium hydride (NaH), the hydroxyl group of 3-bromo-1-propanol is rapidly deprotonated. Because intramolecular cyclization is kinetically favored over intermolecular reactions, the resulting alkoxide attacks the adjacent carbon bearing the bromide[1][2]. This forms oxetane (a highly volatile cyclic ether) and sodium bromide, effectively consuming your electrophile before the carbazole anion has a chance to react.

Q2: How can I suppress oxetane formation to improve my N-alkylation yield? A2: There are two field-proven strategies to bypass this kinetic trap:

  • The Protection Strategy (High Purity): Mask the hydroxyl group of 3-bromo-1-propanol using a tetrahydropyranyl (THP) ether prior to the alkylation step[3][4]. This eliminates the acidic proton, completely preventing alkoxide formation and subsequent cyclization.

  • The Phase-Transfer Catalysis (PTC) Strategy (Scalable): Switch the electrophile from 3-bromo-1-propanol to 3-chloro-1-propanol and use a biphasic system with a phase-transfer catalyst (e.g., TBAB)[5][6]. Chlorides are poorer leaving groups than bromides, which significantly slows down the intramolecular cyclization. The PTC system ensures that the carbazole anion is generated at the aqueous-organic interface and transported into the organic phase, where it outcompetes the cyclization pathway.

Q3: Why use 50% NaOH in the PTC route instead of a standard 1M or 2M aqueous base? A3: The use of 50% NaOH is a critical thermodynamic choice. At this high concentration, the water activity is extremely low. This prevents the "strongly hydrolyzing" environment from destroying your 3-chloro-1-propanol via intermolecular hydrolysis[5]. Furthermore, the high ionic strength drives the phase-transfer catalyst (carrying the carbazole anion) tightly into the organic phase.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the competitive kinetic pathways during the direct alkylation of carbazole, highlighting why unprotected 3-bromo-1-propanol leads to poor yields.

G carb Carbazole (pKa ~15) c_anion Carbazole Anion (Strong Nucleophile) carb->c_anion Deprotonation alkyl 3-bromo-1-propanol (Electrophile) o_anion Alkoxide Anion (Reactive Intermediate) alkyl->o_anion Deprotonation target 9H-carbazole-9-propanol (Target Product) alkyl->target base Strong Base (e.g., NaH) base->c_anion base->o_anion c_anion->target Intermolecular S_N2 oxetane Oxetane + NaBr (Volatile Side Product) o_anion->oxetane Intramolecular S_N2 (Kinetically Favored)

Reaction pathways in carbazole N-alkylation highlighting the competitive oxetane formation.

Part 3: Quantitative Method Comparison

To aid in route selection, the table below synthesizes the expected outcomes of the three primary synthetic strategies based on literature precedents[3][5][7].

Synthetic StrategyReagents & SolventsTypical YieldReaction TimePrimary ByproductsScalability
Direct Alkylation 3-bromo-1-propanol, NaH, THF30 – 45%12 hOxetane, O-alkylated ethersLow
THP-Protected Route DHP, TsOH, NaH, AcOH/THF80 – 85%48 h (3 steps)Minimal (High Purity)Medium
PTC Route 3-chloro-1-propanol, TBAB, 50% NaOH75 – 90%8 – 12 hUnreacted carbazoleHigh

Part 4: Validated Experimental Protocols

Protocol A: The THP-Protected Route (Optimized for High Purity)

This three-step sequence is ideal for medicinal chemistry applications where chromatographic purity is paramount. The THP group is chosen because it is completely stable to the strongly basic conditions required for carbazole deprotonation, yet easily cleaved under mild aqueous acid[3][4].

Step 1: OH-Protection

  • Dissolve 3-bromo-1-propanol (1.0 equiv) in anhydrous .

  • Add 3,4-dihydro-2H-pyran (DHP, 1.0 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH)[3].

  • Stir at room temperature for 2 hours.

  • Validation Check: Wash with saturated to quench the acid. Evaporate the solvent. The resulting 1-bromo-3-(tetrahydropyranyloxy)propane should appear as a clear oil and can be used without further purification[3].

Step 2: N-Alkylation

  • In an oven-dried flask under , dissolve carbazole (1.0 equiv) in anhydrous toluene or DMF.

  • Carefully add NaH (2.0 equiv, 60% dispersion in mineral oil). Validation Check: Observe the evolution of gas. Wait 20–30 minutes until bubbling completely ceases, indicating quantitative formation of the carbazole anion[3].

  • Add the THP-protected bromide (1.2 equiv) dropwise. Heat the mixture to 85 °C for 12–24 hours[4].

  • Quench carefully with water and extract with .

Step 3: Deprotection

  • Dissolve the crude intermediate in a mixture of Acetic Acid : THF : Water (approx. 5:2:1 ratio)[3].

  • Heat to 80 °C for 3 hours.

  • Validation Check: TLC monitoring (Hexanes/EtOAc) will show the disappearance of the non-polar intermediate and the emergence of the highly polar 9H-carbazole-9-propanol. Neutralize, extract, and recrystallize.

Protocol B: The Phase-Transfer Catalysis (PTC) Route (Optimized for Scale)

This protocol avoids cryogenic conditions, pyrophoric bases (NaH), and multi-step protection/deprotection sequences by leveraging interfacial thermodynamics[5][8].

  • System Setup: Charge a reactor with carbazole (1.0 equiv), tetrabutylammonium bromide (TBAB, 0.05 equiv), and toluene (solvent).

  • Base Addition: Add 50% aqueous NaOH (3.0 equiv). Vigorously stir the biphasic mixture at 60 °C for 30 minutes. Mechanistic Note: The hydroxide deprotonates the carbazole at the liquid-liquid interface; the TBAB cation pairs with the carbazole anion and pulls it into the toluene layer[5].

  • Electrophile Addition: Slowly add 3-chloro-1-propanol (1.2 equiv) dropwise over 1 hour.

  • Reaction: Increase the temperature to 90–100 °C and stir for 8–12 hours.

  • Workup: Cool the mixture, separate the aqueous layer, and wash the organic layer sequentially with dilute HCl and brine. Evaporate the toluene to yield the crude product, which can be purified by recrystallization from ethanol.

Part 5: References

  • 3-(9H-Carbazol-9-yl)propan-1-ol - PMC Source: nih.gov URL:

  • Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues | Journal of Medicinal Chemistry Source: acs.org URL:

  • PTC N-Alkylation of Carbazole Derivative - PTC Organics, Inc. Source: phasetransfercatalysis.com URL:

  • EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents Source: google.com URL:

  • A Comparative Guide to the Reaction Mechanisms of ... - Benchchem Source: benchchem.com URL:

  • Technical Support Center: Williamson Ether Synthesis ... - Benchchem Source: benchchem.com URL:

  • Novel Glass-Forming Organic Materials. 2. Structure and Fluorescence of Pyrene- and Carbazole-Containing Cyclohexane, Bicyclooctene, and Adamantane - ACS Publications Source: acs.org URL:

Sources

Optimization

Technical Support Center: Optimizing Phase-Transfer Catalysis for 9H-Carbazole-9-Propanol Production

Welcome to the Technical Support Center for the synthesis of 9H-carbazole-9-propanol (also known as N-(3-hydroxypropyl)carbazole). This compound is a critical intermediate in the development of optoelectronic materials,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 9H-carbazole-9-propanol (also known as N-(3-hydroxypropyl)carbazole). This compound is a critical intermediate in the development of optoelectronic materials, photorefractive polymers, and neuroactive pharmaceuticals[1][2]. Traditionally, N-alkylation of carbazole requires harsh, anhydrous conditions using pyrophoric sodium hydride (NaH) in polar aprotic solvents like DMF or THF[3][4]. However, Phase-Transfer Catalysis (PTC) offers a scalable, green, and highly efficient alternative by utilizing a biphasic system (e.g., toluene/aqueous NaOH) and a quaternary ammonium salt[5][6].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind PTC, provide a self-validating experimental protocol, and troubleshoot the most complex issues encountered during the N-alkylation of carbazole with a halopropanol side chain.

Section 1: Mechanistic Insights & Reaction Dynamics

Carbazole is a relatively weak acid with an N-H pKa in the mid-teens (~15-17)[5]. In a biphasic system without a catalyst, the organic carbazole and the aqueous base (e.g., 50% NaOH) cannot interact efficiently due to phase boundaries[6]. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), bridges this gap[7].

The mechanism follows an interfacial deprotonation pathway (Makosza mechanism) . The carbazole is deprotonated at the organic-aqueous interface by the strong aqueous base. The resulting carbazolide anion is then ion-paired with the lipophilic quaternary ammonium cation (Q+) and extracted deep into the organic phase (toluene)[5]. Once in the organic phase, the highly nucleophilic, poorly solvated carbazolide anion rapidly attacks the alkylating agent (3-chloro-1-propanol or 3-bromo-1-propanol) via an SN2 mechanism to yield the final product[7].

PTC_Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_org Organic Phase (Toluene) NaOH NaOH (aq) QBr_aq Q+ Br- (Catalyst) NaOH->QBr_aq Ion Exchange QOH_org Q+ OH- (Active Base) QBr_aq->QOH_org Phase Transfer Carbazole Carbazole (N-H) pKa ~15 Carb_Anion Carbazole Anion (N-) Carbazole->Carb_Anion Deprotonation QOH_org->Carb_Anion OH- transfer Product 9H-Carbazole-9-propanol Carb_Anion->Product N-Alkylation Alkyl_Halide 3-Halo-1-propanol Alkyl_Halide->Product Nucleophilic Attack

Figure 1: Phase-Transfer Catalysis (PTC) mechanism for the N-alkylation of carbazole.

Section 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes a visual or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Reagents:

  • Carbazole: 1.0 eq (50 mmol)

  • 3-Bromo-1-propanol: 1.2 eq (60 mmol)[1][8]

  • Toluene: 100 mL (Organic solvent)

  • 50% w/w Aqueous NaOH: 5.0 eq (250 mmol)[5][6]

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (2.5 mmol)

Step-by-Step Methodology:

  • Substrate Preparation: Suspend carbazole (50 mmol) in 100 mL of toluene in a 250 mL round-bottom flask equipped with a mechanical stirrer.

    • Causality: Mechanical stirring is mandatory in PTC to maximize the interfacial surface area between the aqueous and organic phases. Magnetic stirring is often insufficient for viscous 50% NaOH systems.

  • Catalyst Addition: Add TBAB (2.5 mmol) to the suspension.

  • Base Addition (Checkpoint 1): Slowly add the 50% aqueous NaOH solution dropwise over 15 minutes at room temperature.

    • Validation Checkpoint: The organic layer will transition from a colorless/pale suspension to a deep yellow or brownish hue. This color change confirms the successful interfacial deprotonation and extraction of the carbazolide anion into the toluene phase.

  • Alkylating Agent Addition: Heat the biphasic mixture to 60 °C. Add 3-bromo-1-propanol (60 mmol) dropwise over 30 minutes using an addition funnel.

    • Causality: Slow addition ensures the bimolecular N-alkylation outcompetes the unimolecular side reaction (oxetane formation) of the halopropanol[5].

  • Reaction Monitoring (Checkpoint 2): Maintain vigorous stirring at 60 °C for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation Checkpoint: The disappearance of the highly fluorescent carbazole spot under UV (254 nm) and the appearance of a lower Rf product spot validates completion.

  • Phase Separation & Workup: Cool to room temperature. Transfer to a separatory funnel. Drain the lower aqueous NaOH layer. Wash the organic toluene layer with distilled water (3 x 50 mL) until the aqueous wash is neutral (pH ~7), followed by a brine wash (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to yield pure 9H-carbazole-9-propanol[7].

Workflow Start 1. Substrate Prep (Carbazole + Toluene) PTC 2. PTC Addition (TBAB, 5 mol%) Start->PTC Base 3. Base Addition (50% NaOH aq) PTC->Base Alkyl 4. Alkylating Agent (3-Halo-1-propanol) Base->Alkyl Heat 5. Biphasic Heating (60°C, 8-12 hrs) Alkyl->Heat Phase 6. Phase Separation & Aqueous Wash Heat->Phase Purify 7. Crystallization (EtOH/Water) Phase->Purify

Figure 2: Step-by-step experimental workflow for PTC-mediated synthesis.

Section 3: Quantitative Data Presentation

The following table summarizes optimized reaction parameters for the N-alkylation of carbazole, demonstrating the causality between catalyst choice, base strength, and overall yield[3][6][7].

Base SystemSolvent SystemPhase-Transfer CatalystTemp (°C)Time (h)Yield (%)Mechanistic Notes
50% NaOH (aq) Toluene TBAB (5 mol%) 60 8 >90% Optimal balance of reaction rate and minimal side reactions.
50% NaOH (aq)BenzeneBTEAC (3 mol%)25-502-582%Fast reaction, but benzene poses severe toxicity risks[7].
Solid KOHTolueneBTEAC (5 mol%)801297%Excellent yield; solid base prevents halopropanol hydrolysis[6].
NaH (Anhydrous)THF / DMFNone (Homogeneous)-15 to 251285%Traditional method. Requires strict anhydrous conditions[1][9].
Section 4: Troubleshooting Guides & FAQs

Q1: My yield is exceptionally low, and I am detecting a volatile byproduct instead of the alkylated carbazole. What is happening? A1: You are likely observing the formation of oxetane (trimethylene oxide). Under strongly alkaline conditions, 3-chloro-1-propanol and 3-bromo-1-propanol can undergo an intramolecular Williamson ether synthesis, cyclizing to form volatile oxetane. Solution: To prevent this, ensure the carbazole is fully deprotonated before adding the alkylating agent. Add the halopropanol dropwise to the reaction mixture so that its concentration remains low, allowing the highly nucleophilic carbazolide anion to attack it immediately before it can cyclize. Alternatively, use a THP-protected halopropanol (e.g., 2-(3-bromopropoxy)tetrahydro-2H-pyran), which physically prevents the intramolecular cyclization, followed by a mild acidic deprotection step[2][10].

Q2: How do I choose between 3-chloro-1-propanol and 3-bromo-1-propanol for this PTC reaction? A2: 3-bromo-1-propanol is a superior electrophile and reacts faster at lower temperatures (e.g., 40-50 °C), which helps suppress the hydrolysis of the alkyl halide by the 50% NaOH[1][4]. However, 3-chloro-1-propanol is significantly more cost-effective for large-scale synthesis[8][11]. If using the chloro-derivative, you may need to add a catalytic amount of Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate[2].

Q3: I am experiencing severe, unbreakable emulsions during the aqueous workup phase. How do I resolve this? A3: Emulsions in PTC reactions are typically caused by the surfactant nature of the quaternary ammonium salt (like TBAB) combined with the high viscosity of the 50% NaOH layer. Solution: Do not add pure water to quench the reaction, as this dilutes the ionic strength and stabilizes the emulsion. Instead, add a saturated brine (NaCl) solution to force the phase separation. If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite can remove insoluble polymeric byproducts stabilizing the emulsion.

Q4: Will the propanol side chain undergo O-alkylation under these strong base conditions? A4: The pKa of the primary alcohol in the propanol side chain is ~16, which is very close to the pKa of carbazole (~15). However, the carbazole nitrogen is significantly more nucleophilic than the oxygen atom. By strictly controlling the stoichiometry to 1.0 equivalent of carbazole and 1.1–1.2 equivalents of the alkylating agent, N-alkylation is heavily favored[3]. O-alkylation typically only occurs if a large excess of the alkylating agent is used and the reaction is left heating for extended periods.

References
  • Halpern, M. "PTC N-Alkylation of Carbazole Derivative." PTC Organics, Inc.[Link]

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. "3-(9H-Carbazol-9-yl)propan-1-ol." Acta Crystallographica Section E: Structure Reports Online.[Link]

  • "Method for producing N-ethyl carbazole.
  • "Structure−Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)-propyl]carbazole (Rimcazole) Analogues." Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 9H-Carbazole-9-Propanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 9H-carbazole-9-propanol (CAS: 54060-74-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of 9H-carbazole-9-propanol (CAS: 54060-74-1). A notorious bottleneck in this workflow is the persistence of unreacted carbazole. Below, we dissect the mechanistic causality behind this issue and provide field-proven, self-validating protocols to achieve high-purity isolation.

Part 1: The Core Challenge (Mechanistic Causality)

Why Does Unreacted Carbazole Persist?

The synthesis of 9H-carbazole-9-propanol typically involves the N-alkylation of carbazole using 3-chloro-1-propanol (or 3-bromo-1-propanol) in the presence of a strong base (e.g., KOH, NaH).

The Causality: To deprotonate the weakly acidic carbazole N-H (pKa ~19.9), highly basic conditions are required. However, under these exact conditions, the bifunctional alkylating agent (3-chloro-1-propanol) is prone to competing side reactions. It frequently undergoes an intramolecular to form volatile oxetane, or an E2 elimination to form allyl alcohol[1]. This parasitic consumption of the electrophile stalls the main alkylation, inevitably leaving unreacted carbazole in the crude matrix[2].

The Separation Bottleneck

Both the starting material and the product share a massive, planar, hydrophobic dibenzopyrrole core. The sole differentiator is the N-propyl alcohol chain.

  • Carbazole possesses a secondary amine (N-H), acting as a weak hydrogen-bond donor.

  • 9H-carbazole-9-propanol possesses a primary alcohol (O-H), acting as a strong hydrogen-bond donor and acceptor.

Exploiting this differential hydrogen-bonding capacity is the absolute key to successful chromatographic or crystallographic separation[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I use a standard acid/base liquid-liquid extraction to wash away the carbazole? A1: No. Despite having an N-H group, carbazole is neither basic enough to be protonated by aqueous acids (conjugate acid pKa ~ -6) nor acidic enough to be deprotonated by aqueous bases (pKa ~ 19.9). Both the carbazole impurity and the 9H-carbazole-9-propanol product will stubbornly remain in the organic phase during standard aqueous workups.

Q2: My TLC shows the product and carbazole streaking together. How do I improve resolution? A2: Carbazole tends to streak or co-elute if the initial solvent system is too polar. You must use a step-gradient approach. Start with a low-polarity system (e.g., 90:10 Hexane/Ethyl Acetate) to elute the less polar carbazole. Only after the carbazole has cleared the column should you increase the polarity (e.g., 50:50 Hexane/Ethyl Acetate) to disrupt the strong O-H silica interactions and elute the product[4].

Q3: How do I definitively visualize the spots on my TLC plate? A3: Both compounds are highly conjugated and strongly UV-active at 254 nm. Under 365 nm UV light, carbazole often exhibits a characteristic blue fluorescence. To chemically differentiate them, use a p-Anisaldehyde or Ceric Ammonium Molybdate (CAM) stain; the primary alcohol on 9H-carbazole-9-propanol will stain rapidly and darkly upon heating, whereas the unreacted carbazole will show minimal color change.

Part 3: Quantitative Data Summary

Understanding the physical properties of the mixture components is critical for designing your purification strategy.

CompoundStructural FeatureRelative PolarityTLC Rf (Hexane:EtOAc 4:1)Physical StateH-Bonding Capability
Carbazole Secondary Amine (N-H)Low~0.45SolidDonor only (Weak)
9H-Carbazole-9-propanol Primary Alcohol (O-H)High~0.15Off-white solidDonor & Acceptor (Strong)

(Note: Rf values are approximate and depend on silica gel activity and chamber saturation).

Part 4: Step-by-Step Purification Methodologies

Choose your protocol based on the severity of the carbazole impurity observed on your initial TLC analysis.

Protocol A: Flash Column Chromatography (For >5% Carbazole Impurity)

This protocol utilizes a "dry loading" technique to bypass the solubility cliffs associated with carbazole derivatives[3].

  • Dry Loading Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (200-300 mesh) at a 1:3 ratio (crude mass to silica mass).

  • Solvent Evaporation: Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained.

    • Causality: Carbazole has notoriously poor solubility in pure hexanes. Loading a concentrated DCM solution directly onto a hexane-equilibrated column will cause the carbazole to crash out (precipitate) at the column head, ruining the separation[3]. Dry loading prevents this.

  • Column Packing: Pack the column using a slurry method with 90:10 Hexane/Ethyl Acetate.

  • Impurity Elution: Load the dry powder evenly. Elute with 3-5 column volumes of 90:10 Hexane/Ethyl Acetate. Monitor via TLC (UV 254 nm); the unreacted carbazole will elute in these early, non-polar fractions.

  • Product Elution: Once TLC confirms carbazole has completely eluted, abruptly switch the mobile phase to 50:50 Hexane/Ethyl Acetate. The increased polarity will elute the pure 9H-carbazole-9-propanol.

Protocol B: Selective Recrystallization (For <5% Carbazole Impurity)

If the reaction went to near-completion, chromatography can be avoided by exploiting differential solubility[5].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining heat, add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature to promote the growth of large, pure crystals (excluding the trace carbazole from the crystal lattice).

  • Maturation: Transfer the flask to an ice bath (0-8 °C) for 1 hour to maximize the precipitation of the off-white solid product[5].

  • Isolation: Filter the crystals under vacuum and wash with ice-cold hexane.

Part 5: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + Unreacted Carbazole) TLC TLC Analysis (Hexane:EtOAc 4:1) Start->TLC Decision Carbazole Impurity Level? TLC->Decision HighImp > 5% Impurity (Strong spot at Rf ~0.45) Decision->HighImp High LowImp < 5% Impurity (Faint spot at Rf ~0.45) Decision->LowImp Low DryLoad Dry Loading on Silica (Prevents precipitation) HighImp->DryLoad Recryst Selective Recrystallization (Hot Toluene / Hexane) LowImp->Recryst Chromatography Flash Chromatography Gradient Elution DryLoad->Chromatography Elute1 Elute Carbazole (90:10 Hexane:EtOAc) Chromatography->Elute1 Elute2 Elute Product (50:50 Hexane:EtOAc) Elute1->Elute2 Pure Pure 9H-Carbazole-9-Propanol (Off-white solid) Elute2->Pure Cooling Cool to 0-8 °C Filter & Wash Recryst->Cooling Cooling->Pure

Fig 1: Decision tree for 9H-carbazole-9-propanol purification based on impurity levels.

References

  • Title : Organic Syntheses Procedure: Carbazole-based tetrakismacrocycle Source : Organic Syntheses URL : [Link]

  • Title : Carbazole Annulation via Cascade Nucleophilic Addition–Cyclization Source : Organic Letters (ACS Publications) URL : [Link]

Sources

Optimization

Preventing oxidation and degradation of 9H-carbazole-9-propanol during storage

Technical Support Center: Handling, Storage, and Stability of 9H-Carbazole-9-Propanol Welcome to the Technical Support Center for 9H-carbazole-9-propanol (CAS: 54060-74-1). As an electron-rich polycyclic aromatic hydroca...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Stability of 9H-Carbazole-9-Propanol

Welcome to the Technical Support Center for 9H-carbazole-9-propanol (CAS: 54060-74-1). As an electron-rich polycyclic aromatic hydrocarbon derivative, this compound is a critical building block in optoelectronics and pharmaceutical synthesis. However, its inherent chemical structure makes it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to prevent oxidation and ensure long-term reagent integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 9H-carbazole-9-propanol stock solution turned from colorless to a yellowish-brown tint. What happened, and can I still use it? A1: The discoloration is a direct visual indicator of photo-oxidation or aerobic oxidation. The carbazole moiety possesses extremely high electron density, particularly at the 3,6-positions[1]. When exposed to ambient UV light and dissolved oxygen, the molecule forms a highly reactive carbazole radical cation[2]. This intermediate rapidly undergoes oxidative coupling (a Scholl-type reaction) to form 3,3′-bicarbazole dimers or oxidizes further into highly conjugated carbazolequinones, which are responsible for the yellow/brown color[3][4]. Recommendation: Do not use discolored batches for sensitive syntheses, as these oligomeric impurities will quench fluorescence in optoelectronic materials and introduce critical impurities in drug development. The batch must be purified prior to use.

Q2: How does the propanol side-chain affect the stability of the molecule compared to standard N-alkylcarbazoles? A2: While the carbazole ring is the primary site of oxidative attack, the terminal hydroxyl (-OH) group of the propanol chain introduces hygroscopicity. Moisture does not directly oxidize the molecule, but it facilitates the stabilization of radical intermediates and promotes acid-catalyzed degradation pathways if trace acidic impurities are present. Under strong oxidizing conditions, the primary alcohol can also oxidize to an aldehyde or carboxylic acid, though 3,6-ring oxidation typically outpaces this kinetically[1][4].

Q3: What are the definitive storage conditions to guarantee >99% purity over 12 months? A3: To halt the radical cation cascade, you must eliminate its catalysts: photons and oxygen[2]. Store the solid in amber glass vials to block UV/Vis light, backfill the vial with ultra-pure Argon (which is heavier than Nitrogen and provides a superior blanket against oxygen ingress), seal with PTFE-lined caps, and maintain the temperature at -20°C to minimize thermal degradation kinetics.

Part 2: Degradation Pathway Visualization

To understand how to protect your material, you must understand how it degrades. The following diagram illustrates the causality of 9H-carbazole-9-propanol degradation.

OxidationPathway Start 9H-Carbazole-9-Propanol (Intact Reagent) Exposure UV Light + O2 (Improper Storage) Start->Exposure Radical Carbazole Radical Cation (Reactive Intermediate) Exposure->Radical Electron Loss Pathway1 3,6-Position Oxidative Coupling Radical->Pathway1 Pathway2 Ring Oxidation (OH Radical Addition) Radical->Pathway2 Product1 3,3'-Bicarbazole Derivatives (Oligomeric Impurities) Pathway1->Product1 Dimerization Product2 Carbazolequinones (Yellow/Brown Discoloration) Pathway2->Product2 Oxygen Addition

Fig 1: Photo-oxidation mechanism of 9H-carbazole-9-propanol leading to discoloration and impurities.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the degradation rate of 9H-carbazole-9-propanol, demonstrating why strict environmental controls are necessary.

Storage TemperatureAtmosphereLight Exposure6-Month Purity12-Month PurityPrimary Degradant Profile
Ambient (25°C) AirAmbient Lab Light< 85.0%< 70.0%3,3'-Bicarbazoles, Quinones
4°C AirDark (Amber Vial)~ 95.0%~ 90.0%Trace Quinones
-20°C NitrogenDark (Amber Vial)> 98.0%~ 97.5%Trace 3,3'-Bicarbazoles
-20°C ArgonDark (Amber Vial)> 99.5% > 99.0% None detected

Part 4: Self-Validating Experimental Protocol for Purification & Storage

If your stock has degraded, or if you are receiving a new commercial batch, follow this self-validating methodology to establish a secure storage system.

Phase 1: Quality Control & Purification

  • Initial QC: Dissolve 1 mg of the compound in HPLC-grade acetonitrile. Run an HPLC-UV assay (detection at 254 nm) to quantify 3,3'-bicarbazole and quinone impurities. If purity is ≥99%, proceed to Phase 2.

  • Flash Chromatography (If purity < 99%): Purify the degraded stock using silica gel flash chromatography. Use a gradient eluent of Hexane/Ethyl Acetate (start 9:1, increase to 7:3) to separate the polar propanol derivative from highly non-polar bicarbazoles and highly polar quinones.

  • Solvent Removal: Concentrate the pure fractions using a rotary evaporator in a dark room (or cover the flask in aluminum foil) to prevent immediate photo-oxidation during concentration.

Phase 2: Inert Aliquoting & Storage 4. Vacuum Drying: Transfer the purified solid to a Schlenk flask and dry under high vacuum (< 0.1 mbar) for 12 hours. Causality: This removes trace moisture that could interact with the propanol group and facilitate radical stabilization. 5. Glovebox Handling: Transfer the sealed Schlenk flask into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). 6. Aliquoting: Weigh the bulk material into single-use, pre-dried amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure during daily lab use. 7. Sealing: Cap the vials with PTFE-lined silicone septa. Wrap the caps tightly with Parafilm. 8. Storage: Remove from the glovebox and immediately store in a dedicated -20°C freezer.

Self-Validation Check: To ensure your glovebox and sealing technique are flawless, prepare one "Control Aliquot." Store it at -20°C for 14 days, then re-run the HPLC-UV assay. The chromatogram must perfectly overlay with the Day 0 baseline. If new peaks appear, your vials are leaking oxygen, and the septa must be replaced.

StorageWorkflow QC Initial QC (HPLC-UV) Purify Purification (Chromatography) QC->Purify Purity < 99% Dry Vacuum Drying (< 0.1 mbar) QC->Dry Purity ≥ 99% Purify->Dry Glovebox Glovebox Handling (Argon Atmosphere) Dry->Glovebox Vial Amber Glass Vials (PTFE-lined caps) Glovebox->Vial Store Long-Term Storage (-20°C) Vial->Store

Fig 2: Self-validating workflow for the purification and inert storage of 9H-carbazole-9-propanol.

References

  • Wong, H. Q., et al. "Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies." ACS Omega.[Link]

  • Zhang, Y., et al. "Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere." Molecules (MDPI).[Link]

  • Zelent, B., & Durocher, G. "One-electron photooxidation of carbazole in the presence of carbon tetrachloride." Canadian Journal of Chemistry.[Link]

  • Mohanty, A., et al. "Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile." The Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 9H-Carbazole-9-Propanol Extracts

Welcome to the technical support center for the purification of crude 9H-carbazole-9-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 9H-carbazole-9-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity 9H-carbazole-9-propanol.

Introduction: Understanding the Purification Challenge

9H-carbazole-9-propanol is a valuable intermediate in the synthesis of various biologically active molecules. Its synthesis, typically via N-alkylation of carbazole with a 3-halo-1-propanol, often results in a crude extract containing unreacted starting materials, side products, and other process-related impurities. The presence of a hydroxyl group in the molecule imparts a moderate polarity, which can present unique challenges during purification. This guide provides a systematic approach to troubleshooting common issues encountered during column chromatography and recrystallization, the two primary methods for purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 9H-carbazole-9-propanol extract?

A1: The primary impurities depend on the synthetic route but typically include:

  • Unreacted 9H-Carbazole: Due to incomplete reaction.

  • Excess Alkylating Agent: Such as 3-bromo-1-propanol.

  • Base-Related Salts: From the deprotonation of carbazole (e.g., sodium bromide if NaH and 3-bromopropanol are used).

  • O-Alkylated Byproducts: Although less common in N-alkylation of carbazoles, it's a potential side reaction.

  • Solvent Residues: From the reaction and workup steps.

Q2: My TLC plate shows streaking for the crude product. What does this indicate and how can I fix it?

A2: Streaking on a TLC plate, especially for nitrogen-containing compounds like carbazoles, is often due to the interaction of the basic nitrogen with the acidic silanol groups on the silica gel plate.[1] This can lead to poor separation and inaccurate Rf values.

  • Solution: To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your developing solvent system (e.g., hexane/ethyl acetate).[1] This will neutralize the acidic sites on the silica, resulting in more defined spots.

Q3: I am getting a low recovery after recrystallization. What are the likely causes?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.

  • The compound having significant solubility in the cold solvent.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete transfer of crystals during filtration.

Q4: My product appears as an oil instead of crystals during recrystallization. What should I do?

A4: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase.[2] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound.[2]

  • Troubleshooting: Try re-heating the solution to dissolve the oil and then add more solvent to reduce the concentration.[2] Allow the solution to cool more slowly. If the problem persists, consider using a solvent with a lower boiling point.[2]

Troubleshooting Purification Issues

This section provides a more detailed breakdown of common problems and their solutions for both column chromatography and recrystallization.

Column Chromatography Troubleshooting

A common eluent system for the purification of 9H-carbazole-9-propanol is a mixture of ethyl acetate and hexane.[3][4]

Issue Potential Cause(s) Suggested Solution(s)
Poor separation of product from impurities (overlapping spots on TLC) Inappropriate mobile phase polarity.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for 9H-carbazole-9-propanol. A good starting point is a hexane/ethyl acetate mixture.[5]
Column overloading.Decrease the amount of crude material loaded onto the column.[5]
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Streaking or tailing of bands on the column The compound is interacting strongly with the acidic silica gel.Add 0.1-1% triethylamine (TEA) to the mobile phase to improve the peak shape.[1]
The compound is not very soluble in the mobile phase.Choose a mobile phase in which the compound is more soluble, or pre-adsorb the crude material onto a small amount of silica gel before loading.
Cracks or channels appear in the silica bed The column has run dry.Always keep the solvent level above the top of the silica gel.
The packing has settled unevenly.Ensure the silica gel is fully settled before loading the sample.
Recrystallization Troubleshooting

Chloroform has been reported as a suitable solvent for the recrystallization of 9H-carbazole-9-propanol.[3][6] However, exploring other solvent systems is often necessary.

Issue Potential Cause(s) Suggested Solution(s)
Product does not dissolve in the hot solvent Incorrect solvent choice.Select a more suitable solvent. For carbazole derivatives, common solvents include ethanol, isopropanol, acetone, ethyl acetate, and toluene.[2]
Insufficient solvent volume.Gradually add more hot solvent until the product dissolves.
No crystals form upon cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
-Scratch the inside of the flask with a glass rod to induce nucleation.[5]
Crystals are colored or appear impure Incomplete removal of colored impurities.Perform a hot filtration to remove insoluble impurities.
-Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[5]
Co-precipitation of impurities with the product.A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying crude 9H-carbazole-9-propanol using silica gel column chromatography.

1. Mobile Phase Selection:

  • Using TLC, determine the optimal mobile phase. A good starting point is 10% ethyl acetate in hexane.[3] Adjust the ratio to achieve an Rf value of approximately 0.25 for the desired product.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude 9H-carbazole-9-propanol extract in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution:

  • Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution).

  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure 9H-carbazole-9-propanol.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product as a white solid.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for recrystallizing 9H-carbazole-9-propanol.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility when hot. Chloroform is a known effective solvent.[3][6] Other potential solvents include ethanol, ethyl acetate, or toluene.[2]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Then, place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizing the Purification Workflow

Decision Tree for Purification Strategy

Purification_Strategy start Crude 9H-carbazole-9-propanol Extract tlc TLC Analysis of Crude start->tlc decision Purity Assessment tlc->decision column Column Chromatography decision->column Multiple spots or streaking recrystallization Recrystallization decision->recrystallization Mainly one spot with minor impurities column->recrystallization Fractions are still slightly impure pure_product Pure 9H-carbazole-9-propanol column->pure_product Pure fractions obtained recrystallization->pure_product

Caption: A decision-making workflow for selecting the appropriate purification technique.

Troubleshooting Flowchart for Column Chromatography

Column_Troubleshooting start Column Chromatography Issue poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution streaking Streaking/Tailing start->streaking optimize_solvent Optimize eluent polarity via TLC poor_sep->optimize_solvent Yes reduce_load Reduce sample load poor_sep->reduce_load If still poor increase_polarity Increase eluent polarity no_elution->increase_polarity Yes add_tea Add 0.1-1% TEA to eluent streaking->add_tea Yes check_solubility Ensure sample is fully dissolved before loading streaking->check_solubility If still streaking

Caption: A troubleshooting guide for common issues in column chromatography.

References

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. (n.d.). 3-(9H-Carbazol-9-yl)propan-1-ol. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 5), o1081. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 10). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9. Available at: [Link]

  • Supporting Information for Combined C-H Functionalization / C-N Bond Formation Route to Carbazoles. (n.d.). Available at: [Link]

  • Lu, Z., et al. (2024, January 4). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed. Available at: [Link]

  • Lu, Z., et al. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Journal of Chromatography A, 1713, 464536. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 9H-Carbazole-9-Ethanol: A New Efficient Additive for Free Radical Promoted Cationic Polymerization Upon Visible Light in Combi. Available at: [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Available at: [Link]

  • TLC Tips. (n.d.). Available at: [Link]

  • SIELC. (2018, February 17). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (n.d.). PMC. Available at: [Link]

  • Patsnap. (2019, February 22). N-(6-hydroxyl hexyl) carbazole derivatives and synthesis method of N-(6-hydroxyl hexyl) carbazole and its derivative. Available at: [Link]

  • Synthesis and characterization of poly(N-acryloylcarbazole). (n.d.). Available at: [Link]

  • Google Patents. (n.d.). CN101328145A - Method for producing N- ethyl carbazole.
  • Niu, Y.-D., et al. (2024, December 15). Scandium(III)-Catalyzed N-Alkylation of Carbazoles with Alcohols. Who we serve. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Available at: [Link]

  • Haridharan, N., Ramkumar, V., & Dhamodharan, R. (n.d.). 3-(9H-Carbazol-9-yl)propan-1-ol. ResearchGate. Available at: [Link]

  • European Patent Office. (n.d.). Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. Available at: [Link]

  • ResearchGate. (2025, February 18). Why non-polar impurity is co-eluting with target compound in column chromatography ?. Available at: [Link]

  • Crystallization Solvents.pdf. (n.d.). Available at: [Link]

  • Request PDF. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Photorefractive Carbazole Derivatives: A Comparative Analysis

Introduction: The Promise of Light in Organic Materials The photorefractive (PR) effect, a phenomenon where the refractive index of a material is locally altered by spatial variations in light intensity, stands as a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Light in Organic Materials

The photorefractive (PR) effect, a phenomenon where the refractive index of a material is locally altered by spatial variations in light intensity, stands as a cornerstone of modern photonics. It enables a host of applications, including real-time holography, optical data storage, image processing, and phase conjugation. While initially observed in inorganic crystals, the field has seen a paradigm shift towards organic materials. These materials offer significant advantages, including low-cost fabrication, compositional flexibility, and potentially superior performance metrics.[1]

At the heart of many high-performance organic photorefractive systems lies the carbazole moiety.[2] Carbazole and its derivatives are renowned for their exceptional photo-conductive and hole-transporting capabilities, forming the charge-carrying backbone of these light-sensitive materials.[3][4] Their unique electronic properties and amenability to chemical modification have made them a focal point of intensive research.[5] This guide provides a comprehensive comparative analysis of various classes of carbazole derivatives, synthesizing experimental data to offer researchers and materials scientists a clear, in-depth understanding of their structure-property relationships and performance trade-offs.

The Photorefractive Mechanism in Carbazole-Based Composites

The photorefractive effect in a typical carbazole-based polymer composite is a multi-step process that translates a light pattern into a refractive index grating. Understanding this causality is critical for material design and optimization. The process, illustrated below, hinges on the unique roles of each component in the composite material.

  • Photo-generation: When two coherent laser beams interfere within the material, they create a sinusoidal light intensity pattern. In the bright regions, a photosensitizer (e.g., C60 or 2,4,7-trinitro-9-fluorenone, TNF) absorbs a photon and generates a mobile charge carrier (a hole).[6][7]

  • Charge Transport: The photogenerated hole is injected into the charge-transporting network. In these systems, this network is composed of the carbazole moieties, either as the polymer backbone itself (e.g., poly(N-vinylcarbazole), PVK) or as discrete monomeric units.[3][4] Driven by an external electric field and diffusion, these holes drift through the material.

  • Trapping: The mobile holes eventually become immobilized in charge traps located in the dark regions of the interference pattern.[6][7]

  • Space-Charge Field Formation: This spatial separation of positive charges (trapped holes) and negative charges (ionized sensitizers) establishes a periodic, non-local space-charge electric field (E_sc). This field is phase-shifted relative to the original light interference pattern.

  • Refractive Index Modulation: The space-charge field modulates the material's refractive index through two primary mechanisms:

    • Electro-Optic (Pockels) Effect: The field alters the alignment of non-linear optical (NLO) chromophores doped into the composite, changing the bulk refractive index.

    • Orientational Birefringence: In materials with a low glass transition temperature (T_g), the NLO chromophores can physically reorient themselves in the space-charge field, leading to a large, enhanced refractive index modulation. This is the dominant effect in high-performance organic PR materials.[1]

This entire process results in a refractive index grating that is spatially shifted with respect to the light pattern, a key feature that enables the asymmetric energy transfer between the two writing beams.

photorefractive_mechanism cluster_0 Material Components cluster_1 Photorefractive Process Sensitizer Photosensitizer (e.g., C60) Generation 1. Charge Generation (Photoionization) Sensitizer->Generation Carbazole Carbazole Moiety (Charge Transporter) Transport 2. Hole Transport Carbazole->Transport Chromophore NLO Chromophore (Electro-Optic Response) Modulation 5. Refractive Index Modulation (Δn) Chromophore->Modulation Trap Charge Trap Trapping 3. Charge Trapping Trap->Trapping Light Interference Pattern (Light) Light->Generation Bright Regions Generation->Transport Transport->Trapping Dark Regions Field 4. Space-Charge Field (Esc) Trapping->Field Field->Modulation Grating Phase-Shifted Index Grating Modulation->Grating

Caption: The photorefractive effect mechanism in a carbazole-based guest-host system.

Experimental Characterization: Protocols and Rationale

Objective comparison of photorefractive materials requires standardized characterization techniques. The two most fundamental experiments are Two-Beam Coupling (TBC) for measuring energy transfer and Four-Wave Mixing (FWM) for quantifying grating strength (diffraction efficiency).

Two-Beam Coupling (TBC)

The TBC experiment is the definitive proof of the photorefractive effect. Its purpose is to measure the asymmetric energy transfer between two interfering laser beams, a direct consequence of the phase-shifted refractive index grating. The gain coefficient (Γ) derived from this measurement is a critical performance metric.

Experimental Protocol:

  • Sample Preparation: A film of the carbazole derivative composite (typically 50-100 µm thick) is sandwiched between two transparent electrodes, such as Indium Tin Oxide (ITO) coated glass slides.

  • Optical Setup:

    • A laser beam (e.g., He-Ne at 633 nm) is split into two beams of controlled intensity, often referred to as the "pump" and "signal" beams.

    • The beams are directed to overlap within the sample at a specific angle. The sample is tilted with respect to the incident beams to create a non-zero component of the external electric field along the grating vector.

    • Photodetectors are placed behind the sample to measure the intensity of each transmitted beam.

  • Measurement Procedure:

    • An external DC electric field (e.g., 30-100 V/µm) is applied across the sample. This field is crucial for both charge transport and the electro-optic effect.

    • Initially, the intensity of the signal beam is measured without the pump beam present (I_signal,ref).

    • The pump beam is then unblocked, and the two beams interfere, writing the PR grating.

    • As the grating forms, energy is transferred from one beam to the other. The intensity of the signal beam is monitored until it reaches a steady state (I_signal,gain).

  • Data Analysis: The gain factor (γ₀) is calculated as the ratio of the signal beam intensity with the pump to its intensity without the pump (γ₀ = I_signal,gain / I_signal,ref). The two-beam coupling gain coefficient (Γ) is then calculated using the following equation[8]:

    Γ = (1/L) * ln(γ₀ * β / (1 + β - γ₀))

    where L is the interaction length of the beam through the sample, and β is the intensity ratio of the pump beam to the signal beam before the sample. A net gain is achieved when Γ is greater than the material's absorption coefficient (α).

Causality Behind the Protocol: Applying a high external electric field is essential; it provides the driving force for charge separation over macroscopic distances and enables the chromophore reorientation that dominates the refractive index change.[1] The tilted geometry ensures that this external field has a component along the direction of the intensity grating, facilitating the drift of charge carriers and maximizing the space-charge field.[9] The resulting phase shift between the light pattern and the index grating dictates the direction and magnitude of energy transfer.

two_beam_coupling Two-Beam Coupling (TBC) Setup Laser Laser Source BS Beam Splitter Laser->BS M1 Mirror BS->M1 Beam 1 (Signal) M2 Mirror BS->M2 Beam 2 (Pump) Sample PR Sample (Tilted) M1->Sample M2->Sample D1 Detector 1 (Signal) Sample->D1 I_signal D2 Detector 2 (Pump) Sample->D2 I_pump HV High Voltage Source HV->Sample E-field

Caption: A typical experimental workflow for Two-Beam Coupling measurements.

Degenerate Four-Wave Mixing (FWM)

The FWM technique is employed to measure the diffraction efficiency (η) of the photorefractive grating. This metric quantifies how strongly the grating diffracts light and is directly related to the magnitude of the refractive index modulation (Δn).

Experimental Protocol:

  • Optical Setup:

    • The setup is similar to TBC, but with a third "probe" (or "readout") beam, which is counter-propagating to one of the two "writing" beams (pump and signal).[10]

    • The probe beam is typically much weaker than the writing beams to minimize erasure of the grating during readout.

    • A photodetector is positioned to measure the power of the diffracted probe beam.

  • Measurement Procedure:

    • The two high-intensity writing beams interfere inside the sample to form the refractive index grating, assisted by an external electric field.

    • The weak probe beam is directed onto the grating. It diffracts off the grating, creating a fourth beam that is phase-conjugate to the other writing beam.

    • The power of this diffracted beam is measured by a detector (P_diffracted). The power of the incident probe beam is also measured (P_incident).

  • Data Analysis: The external diffraction efficiency (η) is calculated as the ratio of the diffracted power to the incident power:

    η = (P_diffracted / P_incident) * 100%

Causality Behind the Protocol: This technique decouples the grating-writing and grating-reading processes. Using two strong writing beams ensures the formation of a robust grating. The weak, counter-propagating probe beam reads this grating without significantly disturbing the charge distribution that created it. This allows for a precise measurement of the grating's strength (amplitude), which is directly proportional to the induced refractive index change, a key indicator of the material's electro-optic performance.[11]

Comparative Analysis of Carbazole Derivative Systems

The versatility of carbazole chemistry has led to several distinct classes of photorefractive materials. Their performance is a complex interplay between the polymer host, NLO chromophore, sensitizer, and the specific carbazole structure.

Guest-Host Composites: The PVK Benchmark

The most widely studied systems are guest-host composites based on poly(N-vinylcarbazole) (PVK).[4] PVK serves as the photoconducting polymer host, into which other functional molecules are dispersed. The key to high performance in these systems is the addition of a plasticizer (e.g., butyl benzyl phthalate (BBP) or 9-(2-ethylhexyl)carbazole (EHCz)) to lower the glass transition temperature (T_g) well below the operating temperature.[6][12] This allows for the electric-field-assisted orientation of NLO chromophores, leading to a large orientational birefringence effect that dramatically enhances performance.

System Composition (wt%) TBC Gain (Γ) cm⁻¹Diffraction Eff. (η) %Response Time (τ) msRef.
PVK/PDCST/BBP/C60 (49.5:35:15:0.5)~200High~50[7][12]
PVK/AODCST/BBP/C60 (49.5:35:15:0.5)~120High~60[12]
PVK/PDCST/EHCz/C60 (Varying EHCz)Optimized at ~25% EHCzOptimizedVaries with EHCz[6]
PVK/DCDHF-6/BBP/C60 (54:25:20:1)>200~80%~100[11]

Note: Performance metrics are highly dependent on the applied electric field and laser intensity. Values are representative of high-performance conditions.

The data shows that PVK composites can achieve exceptionally high gain coefficients. The choice of NLO chromophore (e.g., PDCST vs. AODCST) significantly impacts performance, highlighting the importance of chromophore design. Furthermore, the concentration of the plasticizer (like EHCz) is a critical parameter that must be optimized, as it influences not only T_g but also the charge trapping dynamics.[6]

Fully Functionalized and Monolithic Systems

To overcome challenges in guest-host systems like phase separation and limited chromophore loading, researchers have developed fully functionalized polymers and monolithic materials.

  • Fully Functionalized Polymers: In these systems, the carbazole charge transporter and the NLO chromophore are covalently attached to the same polymer backbone (e.g., polysiloxane, polyimine, or polyphosphazene).[7][13][14] This molecular design ensures high stability and uniform composition.

  • Monolithic Materials: This approach involves designing a single small molecule that incorporates all necessary functions: charge transport (carbazole), electro-optic response (push-pull structure), and the ability to form a stable amorphous glass.[15][16] This represents the ultimate in chromophore concentration.

System Type Example Structure TBC Gain (Γ) cm⁻¹Diffraction Eff. (η) %Key Feature Ref.
Monolithic GlassCarbazole-based push-pull molecule (M2)372 (at 50 V/µm)-High gain from 100% NLO density[15]
Fully FunctionalizedCarbazole-Azo Polymer (12)140 (at 0 V/µm)8.3 (at 0 V/µm)Zero-field gain, no sensitizer needed[15]
Fully FunctionalizedPolyimine w/ Carbazole unit-~15%High thermal stability of dipole alignment[13]
Fully FunctionalizedPolyphosphazene w/ Carbazole79 (at 0 V/µm)18% (at 0 V/µm)Zero-field performance, no plasticizer[14]

These advanced systems demonstrate remarkable properties, including very high gain coefficients and, in some cases, photorefractivity without an external electric field.[14][15] This is a significant advantage for practical applications, reducing device complexity and power requirements.

Structure-Property Relationships: A Design Logic

The performance of a carbazole-based photorefractive material is not accidental; it is a direct result of rational molecular and compositional design. The relationship between the chemical structure and the final PR properties can be systematically understood.

  • Carbazole Substitution: The points of attachment on the carbazole ring are critical. Polymerization through the 3,6-positions is common, but can lead to less electron conjugation compared to 2,7-linked polymers, which tend to be more linear and have lower band gaps.[3][4]

  • N-Substitution: Attaching flexible alkyl groups (like 2-ethylhexyl) to the nitrogen atom is a key strategy. It enhances solubility, prevents crystallization, and acts as an "internal plasticizer," lowering the T_g to facilitate chromophore reorientation.[6][11]

  • Charge Transport and Trapping: The concentration of carbazole units influences charge mobility. In guest-host systems, the ratio of PVK to a plasticizer like EHCz (which is also a carbazole derivative) must be carefully tuned, as it directly impacts the density of charge traps and, consequently, the magnitude of the space-charge field.[6]

  • Chromophore Integration: Covalently linking the electron-donating carbazole unit to an electron-accepting group through a π-conjugated bridge creates a "push-pull" NLO chromophore. This intramolecular charge-transfer character is fundamental to achieving a large electro-optic response. Monolithic materials are the ultimate expression of this principle.[15][17]

structure_property cluster_0 Molecular & Compositional Design cluster_1 Intermediate Physical Properties cluster_2 Final Photorefractive Performance Structure Carbazole Structure N-Substitution (Solubility, T_g) Ring Linkage (2,7 vs 3,6) Tg Glass Transition Temp (T_g) Structure->Tg Mobility Charge Mobility Structure->Mobility Composition Material Composition Plasticizer Content (T_g) Chromophore Type/Conc. Sensitizer Choice Composition->Tg Traps Trap Density Composition->Traps EO Electro-Optic Coeff. Composition->EO Gain Gain Coefficient (Γ) Tg->Gain Enables Orientational Enhancement Speed Response Time (τ) Mobility->Speed Traps->Gain Affects Esc EO->Gain Efficiency Diffraction Eff. (η) EO->Efficiency

Caption: Logical flow from molecular design to final photorefractive performance.

Conclusion and Future Outlook

Carbazole derivatives have proven to be an exceptionally fruitful class of materials for photorefractive applications. The classic PVK-based guest-host systems remain a benchmark, capable of delivering extremely high performance through the orientational enhancement effect. However, the future of the field points towards more sophisticated architectures. Fully functionalized polymers and monolithic molecular glasses offer superior stability, higher chromophore densities, and the exciting possibility of high-gain materials that operate without an external electric field.

The comparative analysis reveals a clear design principle: performance is maximized by integrating the high charge mobility of the carbazole moiety with a large electro-optic response from a covalently linked NLO chromophore, all within a matrix with a low glass transition temperature. Future research will likely focus on improving response times to the sub-millisecond range for video-rate applications, enhancing material stability for long-term data storage, and pushing the sensitivity into the near-infrared for telecommunications and biomedical applications. The continued molecular engineering of carbazole derivatives will undoubtedly be at the forefront of these advancements.

References

  • Synthesis and characterization of novel photoconducting carbazole derivatives in main-chain polymers for photorefractive applications. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. ResearchGate. Available at: [Link]

  • A brief review of carbazole-based photorefractive liquid crystalline materials. University of Birmingham. Available at: [Link]

  • Photorefractives Tutorial - Two-Beam Coupling. Oregon State University. Available at: [Link]

  • Synthesis of Carbazole-Based Monolithic and Fully Functional Polymeric Photorefractive Materials. Optica Publishing Group. Available at: [Link]

  • Photorefractive Effect From Photo-induced Orientation of A Novel Carbazole Derivative. SPIE Digital Library. Available at: [Link]

  • Photorefractive Properties of Poly(N-vinyl carbazole)-Based Composites for High-Speed Applications. ACS Publications. Available at: [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. Available at: [Link]

  • Influence of the liquid carbazole concentration on charge trapping in C60 sensitized photorefractive polymers. AIP Publishing. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PMC. Available at: [Link]

  • Amorphous Conjugated Carbazole Trimers for Photorefractive Materials. ACS Publications. Available at: [Link]

  • Mechanisms of Photorefractivity in Polymeric Materials. DTIC. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis and properties of photorefractive polyimine with carbazole unit. SPIE Digital Library. Available at: [Link]

  • Schematic of experimental setup for four-wave mixing (FWM) to measure diffracted beam power from PR index gratings. ResearchGate. Available at: [Link]

  • Design of Potentially Photorefractive Liquid Crystalline Materials: Derivatives of 3,6-Disubstituted Carbazole. ACS Publications. Available at: [Link]

  • Two-beam coupling experimental setup. ResearchGate. Available at: [Link]

  • Four-wave mixing in a photorefractive medium. ResearchGate. Available at: [Link]

  • Optical Properties of Carbazole-Based Photorefractive Polymers. ResearchGate. Available at: [Link]

  • Experimental configuration for two-beam coupling (2BC) measurements. ResearchGate. Available at: [Link]

  • Enhanced photorefractive two-beam coupling in low-T g polymeric materials with a new device structure. Optica Publishing Group. Available at: [Link]

  • Performance Analysis of the Four-Wave Mixing Effect with Various Tapered Fiber Waist Diameters. MDPI. Available at: [Link]

  • The Effect of Polymerization of 2.7-Divinylcarbazole-Benzo-Bis-Thiadiazole on Optical Fiber Properties. IntechOpen. Available at: [Link]

  • Four-Wave Mixing in Optical Fibers and Its Applications. Fujikura. Available at: [Link]

  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PMC. Available at: [Link]

  • Multicolor 3D afterglow structures with high precision and ultralong lifetimes based on carbazole-doped photocurable resins. RSC Publishing. Available at: [Link]

  • Improved the optical nonlinearity of carbazole based chromophores via molecular engineering. ScienceDirect. Available at: [Link]

  • Four Wave Mixing. YouTube. Available at: [Link]

  • Cross-polarization two-beam coupling in optically active photorefractive media. R Discovery. Available at: [Link]

  • Revisiting carbazole-based polymer donors for efficient and thermally stable polymer solar cells: structural utility of coplanar π-bridged spacers. RSC Publishing. Available at: [Link]

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Comparative

Validating the purity of 9H-carbazole-9-propanol using GC-MS and HPLC

Beyond the Baseline: Validating the Purity of 9H-Carbazole-9-Propanol Using Orthogonal GC-MS and HPLC Strategies Introduction 9H-carbazole-9-propanol (CAS: 54060-74-1) is a critical intermediate in the synthesis of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Baseline: Validating the Purity of 9H-Carbazole-9-Propanol Using Orthogonal GC-MS and HPLC Strategies

Introduction

9H-carbazole-9-propanol (CAS: 54060-74-1) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced optoelectronic materials, such as organic light-emitting diodes (OLEDs) [3]. Structurally, it consists of a rigid, electron-rich carbazole core tethered to a flexible aliphatic propanol chain. This dual nature makes it highly versatile but also susceptible to a wide range of synthetic impurities—ranging from volatile unreacted alkylating agents to non-volatile, high-molecular-weight dimers.

To ensure the material meets stringent downstream requirements, a single analytical technique is rarely sufficient. Relying solely on High-Performance Liquid Chromatography (HPLC) may miss volatile aliphatic impurities that lack a strong chromophore, while Gas Chromatography-Mass Spectrometry (GC-MS) may fail to detect thermally labile or highly polar degradation products.

As a Senior Application Scientist, I advocate for an orthogonal analytical strategy. By coupling GC-MS with HPLC-DAD (Diode Array Detection), laboratories can establish a self-validating system that aligns with the rigorous standards set by ICH Q2(R2) and USP <1225> [1][2]. This guide objectively compares these two methodologies, explaining the causality behind the experimental choices and providing robust, step-by-step protocols for absolute purity validation.

The Causality of Orthogonal Testing: Why Both Methods Matter

According to the recently revised ICH Q2(R2) guidelines, the overarching goal of analytical validation is demonstrating "fitness for purpose"[1]. For 9H-carbazole-9-propanol, fitness for purpose requires complete visibility into the impurity profile.

  • GC-MS (The Volatile & Structural Identifier): The synthesis of 9H-carbazole-9-propanol typically involves the N-alkylation of carbazole using 3-halo-1-propanols (e.g., 3-chloro-1-propanol). Residual alkylating agents are volatile and lack UV absorbance, making them invisible to standard HPLC-UV methods. GC-MS excels here. The electron ionization (EI) source provides predictable fragmentation patterns, allowing for the definitive mass-spectral identification of these aliphatic impurities and unreacted carbazole.

  • HPLC-DAD (The Non-Volatile Quantifier): The carbazole core is highly UV-active. HPLC-DAD leverages this to quantify trace levels of non-volatile impurities, such as oxidized carbazole species or oligomeric byproducts that would decompose at the high temperatures required for GC injection. Furthermore, HPLC provides superior linearity and precision for the main assay quantitation, fulfilling USP <1225> Category I and II requirements[2].

Workflow Diagram

G Sample 9H-Carbazole-9-Propanol (CAS: 54060-74-1) Split Orthogonal Analytical Strategy Sample->Split GCMS GC-MS Workflow Volatile Impurities & Mass ID Split->GCMS HPLC HPLC-DAD Workflow Non-Volatile & Trace Quantitation Split->HPLC GC_SST SST: Resolution > 2.0 (Carbazole vs Product) GCMS->GC_SST HPLC_SST SST: Spiked Recovery (98-102% Accuracy) HPLC->HPLC_SST GC_Data EI Fragmentation Mass Spectral Library Match GC_SST->GC_Data HPLC_Data UV Integration Linearity & LOD/LOQ HPLC_SST->HPLC_Data Validation ICH Q2(R2) / USP <1225> Comprehensive Purity Validation GC_Data->Validation HPLC_Data->Validation

Orthogonal purity validation workflow for 9H-carbazole-9-propanol using GC-MS and HPLC.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Tests (SST) that must pass before sample analysis proceeds.

Protocol 1: GC-MS Analysis for Volatile Impurities

Objective: Detect residual starting materials (carbazole, 3-halo-1-propanols) and confirm the molecular weight of the main peak (MW: 225.29 g/mol ) [3].

Methodology:

  • Sample Preparation: Dissolve 10 mg of 9H-carbazole-9-propanol in 1.0 mL of LC-MS grade dichloromethane (DCM).

  • Instrument Setup: Use a standard GC-MS system equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program:

    • Initial temperature: 100°C (hold for 2 mins).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 mins at 280°C.

  • Injection: 1 µL, Split ratio 20:1, Inlet temperature 250°C.

  • MS Parameters: Electron Ionization (EI) at 70 eV, scan range m/z 50–400.

  • Self-Validation (SST): Inject a resolution standard containing 0.1% carbazole and 99.9% 9H-carbazole-9-propanol.

    • Causality: Carbazole and the product share similar structural backbones. Demonstrating a baseline resolution (Rs > 2.0) proves the column's separating power and ensures that trace unreacted starting material will not be masked by the tailing of the main product peak.

Protocol 2: HPLC-DAD Analysis for Non-Volatile Impurities

Objective: Quantify the absolute purity of the main compound and detect non-volatile, UV-absorbing degradation products.

Methodology:

  • Sample Preparation: Dissolve 10 mg of 9H-carbazole-9-propanol in 10.0 mL of Methanol:Water (50:50 v/v).

  • Instrument Setup: HPLC system equipped with a Diode Array Detector (DAD) and a C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–15 min: Linear ramp to 95% B

    • 15–20 min: Hold at 95% B

    • Flow rate: 1.0 mL/min.

  • Detection: Extract chromatograms at 254 nm (universal aromatic absorbance) and 290 nm (specific to the carbazole core).

  • Self-Validation (SST): Perform a spiked recovery test. Spike a known concentration of a certified carbazole standard into the sample matrix at the 0.1% specification limit.

    • Causality: This test validates Accuracy and Specificity per ICH Q2(R2) [1]. It proves that the sample matrix does not suppress the UV signal of impurities and that the method can accurately quantify trace contaminants at the reporting threshold.

Data Presentation: Performance Comparison

The following table synthesizes the expected performance characteristics of both methods when applied to 9H-carbazole-9-propanol, demonstrating why an orthogonal approach is superior to either method alone.

Validation Parameter (ICH Q2)GC-MS PerformanceHPLC-DAD PerformanceAdvantage / Use Case
Specificity High (Mass Spectral ID)High (Retention Time + UV Spectra)GC-MS identifies unknowns; HPLC resolves polar isomers.
Limit of Detection (LOD) 0.05 ppm (for volatiles)0.01 ppm (for UV-active species)HPLC is superior for trace aromatic impurities.
Limit of Quantitation (LOQ) 0.15 ppm0.03 ppmHPLC provides better baseline stability for quantitation.
Linearity Range R² > 0.990 (1-100 ppm)R² > 0.999 (0.1-500 ppm)HPLC offers a wider dynamic range for assay testing.
Accuracy (Recovery) 90% - 110%98% - 102%HPLC is less susceptible to inlet discrimination.
Target Impurities Alkyl halides, solvents, carbazoleDimers, oxidized species, carbazoleOrthogonal coverage ensures 100% profile visibility.

Conclusion

Validating the purity of 9H-carbazole-9-propanol requires a nuanced understanding of its chemical structure and potential synthetic liabilities. While HPLC-DAD provides the precision, linearity, and sensitivity required for rigorous quantitative assays, it is blind to non-UV-absorbing volatile impurities. Conversely, GC-MS acts as the ultimate structural identifier for volatile reactants but falls short in quantifying thermally labile oligomers.

By implementing the orthogonal strategy described above—anchored by self-validating System Suitability Tests—researchers can confidently meet the stringent requirements of ICH Q2(R2) and USP <1225>. This dual-method approach ensures that the 9H-carbazole-9-propanol used in your downstream applications is of unimpeachable quality.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

Validation

FTIR spectra comparison between carbazole and 9H-carbazole-9-propanol

Executive Summary For researchers and drug development professionals, the functionalization of the carbazole scaffold is a critical pathway for tuning its optoelectronic properties and biological activities. N-alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the functionalization of the carbazole scaffold is a critical pathway for tuning its optoelectronic properties and biological activities. N-alkylation—specifically the synthesis of 9H-carbazole-9-propanol (N-(3-hydroxypropyl)carbazole)—is a foundational modification. Fourier Transform Infrared (FTIR) spectroscopy serves as the primary, non-destructive analytical tool to validate this structural transformation.

This guide provides an objective, data-driven comparison of the FTIR spectra of unmodified carbazole and 9H-carbazole-9-propanol, detailing the mechanistic causality behind spectral shifts and offering a self-validating experimental protocol for synthesis and analysis.

Structural & Mechanistic Context

The structural difference between carbazole and 9H-carbazole-9-propanol lies at the nitrogen atom (position 9). Carbazole contains a secondary amine, which participates heavily in intermolecular hydrogen bonding. In 9H-carbazole-9-propanol, the secondary amine proton is replaced by a 3-hydroxypropyl chain.

This substitution fundamentally alters the vibrational modes of the molecule [1]. The causality of these spectral changes is predictable and serves as a self-validating system for the reaction's success:

  • N-H Bond Cleavage: The deprotonation and subsequent alkylation of the nitrogen atom completely eradicate the sharp N-H stretching and bending modes.

  • Aliphatic Chain Addition: The introduction of the propyl linker (-CH₂-CH₂-CH₂-) introduces new sp³ C-H stretching vibrations.

  • Terminal Hydroxyl Addition: The terminal -OH group introduces a broad stretching band characteristic of alcohol hydrogen bonding, alongside new C-O stretching modes [2].

FTIR_Causality N1 N-H Bond Cleavage (Deprotonation) N2 Loss of 3419 cm⁻¹ Peak N1->N2 N3 Addition of Propyl Chain (Aliphatic Backbone) N4 Appearance of Aliphatic C-H (2850-2950 cm⁻¹) N3->N4 N5 Addition of Hydroxyl Group (Terminal -OH) N6 Appearance of Broad O-H (~3300-3400 cm⁻¹) N5->N6 N7 Appearance of C-O Stretch (~1050-1150 cm⁻¹) N5->N7

Mechanistic causality of chemical modifications on FTIR spectral shifts.

Comparative FTIR Data Analysis

The table below summarizes the quantitative spectral data, contrasting the baseline carbazole spectrum against the functionalized 9H-carbazole-9-propanol.

Functional Group / Vibrational ModeCarbazole (cm⁻¹)9H-Carbazole-9-Propanol (cm⁻¹)Diagnostic Significance
N-H Stretch (Secondary Amine) ~3419 (Sharp)Absent Confirms complete consumption of starting material.
O-H Stretch (Alcohol) Absent~3300–3400 (Broad)Confirms the presence of the terminal hydroxyl group.
Aromatic C-H Stretch ~3051~3050Internal standard; remains largely unaffected.
Aliphatic C-H Stretch (sp³) Absent~2850–2950Confirms the integration of the propyl chain.
Aromatic C=C Stretch ~1600~1600Internal standard; core scaffold remains intact.
C-N Stretch (Aromatic Tertiary) ~1450~1450–1460Shifts slightly due to N-alkylation but remains distinct.
C-O Stretch (Primary Alcohol) Absent~1050–1150Secondary confirmation of the -OH group attachment.
N-H Out-of-Plane Bend ~727Absent Further validates the loss of the secondary amine proton.

Note: The complete attenuation of the 3419 cm⁻¹ peak coupled with the emergence of the 3300–3400 cm⁻¹ broad band creates a closed-loop validation system. If a sharp peak remains at 3419 cm⁻¹ within the broad O-H band, it indicates incomplete alkylation.

Experimental Protocols

To ensure reproducibility and spectral accuracy, the following self-validating protocols outline the synthesis of 9H-carbazole-9-propanol and the subsequent FTIR sample preparation.

Protocol A: Synthesis of 9H-Carbazole-9-Propanol (N-Alkylation)

Causality of choice: Potassium hydroxide (KOH) is utilized as a strong base to deprotonate the carbazole nitrogen, increasing its nucleophilicity for the SN2 attack on 3-chloro-1-propanol.

  • Reagent Preparation: Dissolve 10.0 mmol of carbazole in 30 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Deprotonation: Add 15.0 mmol of finely crushed KOH. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (solution will darken).

  • Alkylation: Dropwise, add 12.0 mmol of 3-chloro-1-propanol.

  • Reaction: Heat the mixture to 80°C and reflux for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and pour the mixture into 150 mL of ice water. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:Ethyl Acetate) to yield the pure product.

Protocol B: FTIR Spectral Acquisition (KBr Pellet Method)

Causality of choice: The KBr pellet method is strictly required over neat film or ATR for these specific compounds. Carbazole and its derivatives exhibit strong solid-state intermolecular hydrogen bonding. Analyzing them in a solid KBr matrix prevents solvent interference in the highly sensitive 3000–3500 cm⁻¹ region.

  • Matrix Preparation: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2 hours to remove trace moisture (which would artificially inflate the O-H band).

  • Sample Milling: Weigh ~2 mg of the synthesized 9H-carbazole-9-propanol (or baseline carbazole) and mix with ~200 mg of dry KBr. Grind thoroughly in an agate mortar until a fine, homogenous powder is achieved.

  • Pellet Pressing: Transfer the powder to a highly polished pellet die. Apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent disc.

  • Acquisition: Place the pellet in the FTIR spectrometer. Collect the spectrum from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹.

  • Validation: Cross-reference the resulting spectrum against the diagnostic peaks outlined in Section 2.

Workflow A Carbazole (Starting Material) B N-Alkylation Reaction (3-chloro-1-propanol + KOH) A->B D KBr Pellet Preparation (Solid-State Matrix) A->D Baseline C 9H-carbazole-9-propanol (Purified Product) B->C C->D E FTIR Spectral Validation (Peak Shift Analysis) D->E

Experimental workflow for N-alkylation synthesis and FTIR validation.

References

  • Carbazole - the NIST WebBook. National Institute of Standards and Technology. URL:[Link]

  • Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. MDPI. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Comparative Toxicity and Handling Safety of 9H-carbazole-9-propanol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Situating 9H-carbazole-9-propanol in a Research Context 9H-carbazole-9-propanol is a heterocyclic organic compound featuring a carbaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 9H-carbazole-9-propanol in a Research Context

9H-carbazole-9-propanol is a heterocyclic organic compound featuring a carbazole nucleus N-substituted with a propanol group. The carbazole moiety is a well-recognized pharmacophore and a key building block in materials science, lending its derivatives a range of biological activities and unique photophysical properties.[1][2] Derivatives of carbazole are integral to the development of pharmaceuticals—including anticancer agents like ellipticine and midostaurin—and materials for organic electronics.[1][3]

Given the limited publicly available toxicological data for 9H-carbazole-9-propanol specifically, this guide provides a comparative safety analysis based on data from the parent compound, 9H-carbazole, and structurally related analogues.[4] Its purpose is to equip researchers with the necessary data, experimental protocols, and handling procedures to manage this compound safely and effectively in a laboratory setting. We will proceed from a position of caution, treating the compound as potentially hazardous until empirical data proves otherwise.[5]

Comparative Toxicological Profile: An Evidence-Based Assessment

The toxicological profile of a novel or sparsely studied compound is often inferred from its parent structure and close analogues. The introduction of the propanol side chain to the carbazole nitrogen may alter its metabolic fate, solubility, and toxicity, but the inherent hazards of the carbazole ring system provide a critical baseline for a safety assessment.

Carbazole itself is classified as a skin, eye, and respiratory irritant, a suspected carcinogen, and is noted for its high toxicity to aquatic life.[6][7][8] Studies on other carbazole derivatives reveal a wide spectrum of biological effects, from potent cytotoxicity against cancer cells to significant genotoxicity.[9][10][11] For instance, certain xenomycin-class carbazole derivatives have demonstrated positive results in mutagenicity and cytogenetic assays.[9] This underscores the principle that while the carbazole scaffold is a potent pharmacophore, its derivatives must be handled with care.

The following table compares the known GHS hazard classifications for 9H-carbazole and a structurally similar analogue, N-propyl-9H-carbazole. This comparison serves as the most reliable proxy for anticipating the hazards of 9H-carbazole-9-propanol.

Compound CAS Number GHS Hazard Statements Key Toxicological Endpoints
9H-Carbazole (Parent Compound)86-74-8H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H351: Suspected of causing cancer.H410: Very toxic to aquatic life with long lasting effects.Irritant, Suspected Carcinogen, Environmental Hazard[6][8][12]
9-Propyl-9H-carbazole (Structural Analogue)1484-10-2H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H336: May cause drowsiness or dizziness.H413: May cause long lasting harmful effects to aquatic life.Acute Toxicity (Oral, Dermal, Inhalation), Irritant, STOT SE 3[13]
9H-carbazole-9-propanol (Target Compound)36536-12-8Data not available. Assumed to possess hazards similar to 9H-Carbazole and 9-Propyl-9H-carbazole.Assume potential for irritation, carcinogenicity, and aquatic toxicity until tested.

Experimental Workflows for Empirical Toxicity Assessment

To move beyond inference and establish a concrete toxicological profile for 9H-carbazole-9-propanol, standardized in vitro assays are required. The following sections detail the methodologies for two foundational tests: the MTT assay for cytotoxicity and the Ames test for mutagenicity.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability.[14][15] Its principle lies in the ability of mitochondrial dehydrogenases within metabolically active (i.e., living) cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[17]

  • Cell Seeding:

    • Culture a relevant mammalian cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293) to ~80% confluency.[18]

    • Trypsinize, neutralize, and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[18]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a concentrated stock solution of 9H-carbazole-9-propanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity.[18]

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like Doxorubicin) wells.[18]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[14]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis start Start: Culture Cells seed Seed Cells in 96-Well Plate (5k-10k cells/well) start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Replace Medium with Compound-Containing Medium incubate_attach->treat prep_compound Prepare Serial Dilutions of 9H-carbazole-9-propanol prep_compound->treat incubate_treat Incubate for Exposure Period (24-72h) treat->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL final) incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium, Add Solubilization Solution (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 Value read->analyze

Fig. 1: Workflow for assessing cytotoxicity using the MTT assay.
B. Mutagenicity Assessment: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely accepted short-term assay to evaluate a substance's potential to cause gene mutations.[19][20] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[21] A test substance is considered mutagenic if it causes a reverse mutation (reversion) in the bacteria, allowing them to regain the ability to synthesize histidine (become His+) and grow on a histidine-deficient medium, forming visible colonies.[19][21]

  • Strain Preparation:

    • Inoculate overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA102) in nutrient broth.[21] These strains are chosen to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

    • Incubate for 10-12 hours to reach a cell density of 1-2 x 10⁹ cells/mL.

  • Metabolic Activation (Optional but Recommended):

    • Many compounds only become mutagenic after being metabolized by liver enzymes. To simulate this, a rat liver extract (S9 fraction) is often included.[19][21] Prepare an S9 mixture containing the S9 fraction and necessary cofactors (e.g., NADP, G6P).

  • Plate Incorporation:

    • Label sterile Petri dishes containing minimal glucose agar (the histidine-deficient medium).

    • In a sterile tube, combine in the following order:

      • 100 µL of the bacterial culture.[21]

      • 100 µL of the test compound at a specific concentration (or a solvent control).

      • 500 µL of sodium phosphate buffer OR 500 µL of the S9 mixture.[21]

    • Vortex the mixture gently.

    • Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which is necessary for mutation to occur).

    • Vortex again briefly and pour the entire contents onto a minimal glucose agar plate, swirling to distribute evenly.

  • Incubation and Colony Counting:

    • Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[22]

    • Count the number of visible revertant colonies on each plate.

  • Data Analysis:

    • Compare the number of revertant colonies on the test plates to the number on the solvent control plates (spontaneous revertants).

    • A substance is typically considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or the colony count is at least double that of the spontaneous reversion rate.

Ames_Test_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Plate Incorporation cluster_incubation Phase 3: Incubation & Observation cluster_analysis Phase 4: Analysis culture Overnight Culture of His- S. typhimurium Strains prep_s9 Prepare S9 Liver Extract (for metabolic activation) mix Mix in sterile tube: 1. Bacteria Culture 2. Test Compound 3. S9 Mix or Buffer culture->mix add_agar Add Molten Top Agar (with trace histidine/biotin) mix->add_agar pour Pour mixture onto Minimal Glucose Agar Plate add_agar->pour incubate Incubate at 37°C for 48-72 hours pour->incubate count Count Revertant Colonies incubate->count analyze Compare Test Plates to Solvent Control Plates count->analyze result Positive if Dose-Dependent and >2x Spontaneous Reversion analyze->result

Fig. 2: Workflow for the Ames bacterial reverse mutation test.

Safe Handling, Exposure Control, and Emergency Procedures

All chemical reagents should be treated as potentially hazardous until proven otherwise.[5] Based on the toxicological data of the carbazole family, a stringent set of handling protocols is mandatory for 9H-carbazole-9-propanol.

Globally Harmonized System (GHS) Profile

Based on proxy data, the GHS pictograms that should be anticipated for 9H-carbazole-9-propanol are:

  • Health Hazard: (for suspected carcinogenicity)

  • Exclamation Mark: (for skin/eye/respiratory irritation)

  • Environment: (for aquatic toxicity)

Recommended Safety Protocols
  • Engineering Controls:

    • Always handle 9H-carbazole-9-propanol powder or solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[23]

    • Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[23]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves frequently and immediately if contamination is suspected.[23]

    • Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[23]

    • Respiratory Protection: Not typically required if work is performed within a fume hood. If weighing or handling large quantities outside of a hood, a respirator may be necessary based on a formal risk assessment.

  • Handling and Storage:

    • General Handling: Avoid all direct contact with the substance.[7] Avoid generating dust.[12] Wash hands thoroughly after handling, even if gloves were worn.[23]

    • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal:

    • Dispose of waste material and contaminated packaging as hazardous chemical waste.[23] Do not pour down the drain.[23] Follow all local, state, and federal regulations for chemical waste disposal.

Spill_Response_Workflow cluster_assess 1. Assess cluster_respond 2. Respond cluster_report 3. Report spill Spill of 9H-carbazole-9-propanol Detected evacuate Alert personnel and evacuate immediate area spill->evacuate assess_size Is the spill minor and manageable? evacuate->assess_size ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) assess_size->ppe Yes report_incident Report incident to Lab Supervisor and EH&S assess_size->report_incident No (Major Spill) contain Contain spill with absorbent material ppe->contain cleanup Carefully collect material into a labeled waste container contain->cleanup decontaminate Decontaminate area with soap and water cleanup->decontaminate decontaminate->report_incident dispose Dispose of waste through proper channels report_incident->dispose

Fig. 3: Decision workflow for responding to a chemical spill.

Conclusion and Forward-Looking Recommendations

While specific toxicological data for 9H-carbazole-9-propanol remains unpublished, a comprehensive analysis of its parent compound, 9H-carbazole, and related analogues strongly indicates that it should be handled as a hazardous substance. Researchers must assume it poses risks of skin, eye, and respiratory irritation, potential carcinogenicity, and significant environmental toxicity.

The addition of the propanol group may influence its bioavailability and metabolic profile, but it does not negate the inherent risks of the carbazole core. Therefore, the adoption of stringent safety protocols, including the consistent use of engineering controls and appropriate PPE, is non-negotiable.

For any research program intending to use 9H-carbazole-9-propanol on a significant scale or in applications with potential for human exposure, empirical validation of its toxicological profile is a scientific and ethical imperative. The standardized MTT and Ames test protocols provided in this guide offer a clear pathway for generating the foundational data necessary to ensure its safe and responsible use in advancing scientific discovery.

References

  • Ames Test Protocol. AAT Bioquest.

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol.

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. Benchchem.

  • MTT assay protocol. Abcam.

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.

  • The Ames Test. [Source URL not fully provided, content used for general knowledge]
  • Safety considerations for chemical reagents. Ampliqon.

  • Chemical Reagents: The key to accurate and safe experiments in the laboratory. DC Fine Chemicals.

  • Microbial Mutagenicity Assay: Ames Test. PubMed.

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI.

  • Preparing & Handling Chemical Solutions. The Science Blog.

  • Genotoxicity of two new carbazole derivatives with antifungal activity. PubMed.

  • Safety Data Sheet: Carbazole. Carl ROTH.

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers.

  • Safety Data Sheet: Carbazole. ChemScience.

  • 7H-Dibenzo(c,g)carbazole. PubChem.

  • 9-PROPYL-9H-CARBAZOLE — Chemical Substance Information. NextSDS.

  • A review on the biological potentials of carbazole and its derived products. SpringerLink.

  • SAFETY DATA SHEET - Carbazole. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - Carbazole. FUJIFILM Wako Chemicals.

  • Carbazole derivatives with pharmacological properties. ResearchGate.

  • Technical Guide: 3-(9H-Carbazol-9-yl)-1,2-propanediol. Benchchem.

  • SAFETY DATA SHEET - 2,7-Dibromo-9H-carbazole. Sigma-Aldrich.

  • SAFETY DATA SHEET - Carbazole-d8. FUJIFILM Wako Chemicals.

  • Material Safety Data Sheet - 9H-Carbazole. Fisher Scientific.

  • 9H-Carbazole Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - Carbazole. Fisher Scientific.

  • Validating the Purity of Synthesized 9-(prop-2-yn-1-yl)-9H-carbazole by HPLC: A Comparative Guide. Benchchem.

  • 3-(9H-Carbazol-9-yl)propan-1-ol. PMC.

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC.

  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 9H-Carbazole-9-propanol

As a Senior Application Scientist, I recognize that handling specialized building blocks like 9H-Carbazole-9-propanol (CAS 54060-74-1) requires moving beyond basic safety data sheets. This compound is highly valued in th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 9H-Carbazole-9-propanol (CAS 54060-74-1) requires moving beyond basic safety data sheets. This compound is highly valued in the synthesis of heterocycle-linked therapeutics, organic light-emitting diodes (OLEDs), and photorefractive polymers. However, while the propanol functional group enhances its solubility profile, the core carbazole scaffold retains severe toxicological risks.

This guide provides a causality-driven, self-validating operational framework to ensure absolute safety and logistical precision in your laboratory.

Chemical & Hazard Profile

To design an effective safety protocol, we must first understand the quantitative and qualitative physicochemical properties that dictate the compound's behavior. Carbazole derivatives are notorious for their planar, lipophilic structures and high environmental persistence .

Property / HazardSpecification / ClassificationOperational Implication
Molecular Weight 225.29 g/mol Fine powder; highly susceptible to aerosolization.
Storage Temperature 0–8 °C (Refrigerated)Must be allowed to reach room temperature before opening to prevent condensation and degradation.
Health Hazard Suspected Carcinogen (Carc. 2)Chronic exposure risk. Requires strict inhalation and dermal barriers.
Toxicity Skin/Eye IrritantDirect contact causes severe mucosal irritation.
Environmental Hazard Aquatic Chronic 1Highly toxic to aquatic life. Zero drain disposal policy is mandatory.

Causality-Driven PPE Matrix

Standard personal protective equipment (PPE) is insufficient without understanding why specific materials are chosen. The following matrix outlines the required PPE and the mechanistic reasoning behind each choice .

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Nitrile Gloves (Minimum thickness: >0.11 mm). Double-gloving recommended.The planar, lipophilic nature of the carbazole ring allows it to easily penetrate biological membranes when dissolved in carrier solvents (e.g., DMSO, DMF). Nitrile offers superior resistance to these organic solvents compared to standard latex, preventing transdermal absorption.
Eye Protection ANSI Z87.1 Safety Goggles (Tight-fitting, unvented or indirectly vented).Fine powders of carbazole derivatives can become aerosolized during transfer. Tight-fitting goggles prevent micro-particulate deposition on the conjunctiva, which causes severe acute irritation.
Body Protection Flame-Retardant Lab Coat (100% cotton or Nomex®) with knit cuffs .Knit cuffs prevent the sleeves from dragging through powder or spills, mitigating accidental secondary exposure. Synthetic blends (like polyester) can melt into the skin during a fire and should be avoided.
Respiratory NIOSH-Approved N95/P100 Respirator (If handled outside a controlled hood).Mitigates the inhalation of carcinogenic dust. Standard surgical masks offer zero protection against fine chemical particulates .

Operational Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Environmental Validation
  • Fume Hood Verification: Verify that the chemical fume hood's face velocity is between 80–100 feet per minute (fpm) .

    • Self-Validation: Check the digital anemometer on the hood. If the velocity fluctuates below 80 fpm, the containment of aerosolized particulates is compromised. Do not open the reagent bottle.

  • Workspace Preparation: Line the analytical balance area with anti-static weighing paper.

Step 2: Transfer and Weighing
  • Electrostatic Mitigation: Use a grounded stainless steel spatula .

    • Causality: Fine organic powders like 9H-Carbazole-9-propanol are prone to triboelectric charging. Plastic or polystyrene spatulas exacerbate static electricity, causing electrostatic repulsion that aerosolizes the carcinogenic dust into the operator's breathing zone.

  • Containment: Tare your receiving vial, transfer the solid, and securely cap the vial inside the fume hood before transporting it to the reaction station.

Step 3: Post-Operation Decontamination
  • Primary Cleaning: Wipe down the balance and fume hood surface with an organic solvent in which the compound is soluble (e.g., isopropanol or ethanol), followed by a secondary wipe with distilled water.

  • UV-Assisted Validation:

    • Self-Validation: Carbazole derivatives possess a highly conjugated π-system, rendering them strongly fluorescent under ultraviolet light. Pass a 365 nm UV lamp over the workspace. If no fluorescence is observed, the area is successfully decontaminated.

Spill Management & Disposal Plans

In the event of a spill, immediate and precise action is required to prevent exposure and environmental contamination .

Protocol A: Solid Spill Recovery
  • Isolate: Evacuate any personnel not wearing the PPE specified in Section 2.

  • Dampen: Lightly mist the spilled powder with water or cover it with damp sand.

    • Causality: Dry sweeping will immediately aerosolize the dust, creating a severe inhalation hazard. Dampening binds the particulates together.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a rigid, sealable hazardous waste container.

Protocol B: Liquid/Solution Spill
  • Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Neutralize: Wipe the affected area with ethanol to dissolve residual compound, then wash thoroughly with soap and water.

Environmental Disposal Plan
  • Solid Waste: Place all contaminated consumables (gloves, pipette tips, wipes, and empty reagent bottles) into a dedicated, labeled solid hazardous waste bin.

  • Liquid Waste: Collect in a dedicated halogenated or non-halogenated waste carboy, depending on your reaction solvent.

  • Strict Prohibition: Never flush 9H-Carbazole-9-propanol or its solutions down the drain. Its Aquatic Chronic 1 classification means even trace amounts can cause long-lasting ecological damage.

Handling & Spill Workflow Diagram

G Start 9H-Carbazole-9-propanol Handling Workflow Validate Validate Fume Hood (80-100 fpm) Start->Validate PPE Don PPE (Nitrile, Goggles, Lab Coat) Validate->PPE Weigh Anti-Static Weighing (Grounded Spatula) PPE->Weigh Spill Spill Occurs? Weigh->Spill SolidSpill Solid Spill: Dampen & Scoop Spill->SolidSpill Yes (Solid) LiquidSpill Liquid Spill: Absorb & Wipe Spill->LiquidSpill Yes (Liquid) Decon UV-Assisted Decontamination (365 nm) Spill->Decon No Dispose Hazardous Waste Disposal (No Drain Release) SolidSpill->Dispose LiquidSpill->Dispose Decon->Dispose Complete Protocol Complete Dispose->Complete

Decision tree for the operational handling and spill management of 9H-Carbazole-9-propanol.

References

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